3-Ethoxy-5-formylphenylboronic acid
Beschreibung
Eigenschaften
IUPAC Name |
(3-ethoxy-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-7(6-11)3-8(5-9)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWAEFBQEMQRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584657 | |
| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-04-5 | |
| Record name | B-(3-Ethoxy-5-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethoxy-5-formylphenylboronic acid chemical properties
An In-Depth Technical Guide to 3-Ethoxy-5-formylphenylboronic Acid: Properties, Reactivity, and Applications
Abstract
This compound (CAS No. 1072952-04-5) is a bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science. Possessing both a nucleophilic boronic acid moiety and a versatile formyl group, it serves as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and practical applications, offering field-proven insights for its effective use in a research and development setting.
Physicochemical and Structural Properties
This compound is a solid compound at room temperature, valued for its stability and utility in carbon-carbon bond formation.[1][2] The presence of the polar boronic acid and aldehyde functions, combined with the moderately nonpolar ethoxy and phenyl groups, dictates its solubility profile. While specific quantitative data is not widely published, it is expected to have low solubility in nonpolar hydrocarbon solvents and moderate to good solubility in polar organic solvents like ethers, acetone, and chloroform, a characteristic common to substituted phenylboronic acids.[3]
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 1072952-04-5 | [1][2] |
| Chemical Formula | C₉H₁₁BO₄ | [2] |
| Molecular Weight | 193.99 g/mol | [2] |
| Appearance | Solid | [1][2] |
| Melting Point | 204-210 °C | [1] |
| Storage | 2-8°C, sealed, dry conditions | [1][2] |
| SMILES | CCOC1=CC(C=O)=CC(=C1)B(O)O | [2] |
Chemical Structure
The structure features a benzene ring substituted at the 1, 3, and 5 positions with boronic acid, ethoxy, and formyl groups, respectively.
Synthesis and Purification
Representative Synthesis Protocol:
-
Precursor Synthesis: The required starting material, 3-bromo-5-ethoxybenzaldehyde, can be synthesized from 3-hydroxy-5-bromobenzaldehyde via Williamson ether synthesis.
-
Organometallic Intermediate Formation: The aryl bromide is reacted with a strong base like n-butyllithium or converted to a Grignard reagent using magnesium metal. This step must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (typically -78 °C for lithiation) to prevent side reactions.
-
Borylation: The resulting organolithium or Grignard reagent is quenched by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This forms a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., dilute HCl or H₂SO₄). This step cleaves the boronate ester to yield the final boronic acid product.
-
Purification: Crude formylphenylboronic acids can be purified effectively by a pH-controlled dissolution and precipitation process.[5] The crude product is dissolved in a dilute aqueous base (e.g., NaOH), washed with a water-immiscible organic solvent like toluene to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[5] Final purification can be achieved by recrystallization.
Reactivity and Core Applications: The Suzuki-Miyaura Coupling
The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals and functional materials.[8]
Mechanism and Role of Substituents
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the rate-determining step in many cases and requires activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate. Electron-donating groups (EDGs) on the boronic acid generally accelerate the transmetalation step, favoring the reaction, while electron-withdrawing groups (EWGs) are unfavorable.[10] this compound presents a nuanced case:
-
Ethoxy Group (-OEt): As an EDG, it increases the electron density on the phenyl ring, enhancing its nucleophilicity and facilitating the transmetalation step.
-
Formyl Group (-CHO): As a strong EWG, it decreases the ring's electron density, which can slow down transmetalation.
The net effect is a balance of these opposing influences, but the compound remains a highly effective coupling partner. Furthermore, the formyl group provides a reactive handle for post-coupling transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, adding to the compound's synthetic value.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of temperature, base, or solvent may be required for challenging substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol% or PdCl₂(dppf), 2-3 mol%)
-
Base (e.g., K₃PO₄ or aqueous Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water 4:1, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Vessel Preparation (The "Why"): To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base. The use of dry glassware under an inert atmosphere is critical because the active Pd(0) catalyst can be oxidized by air, rendering it inactive.
-
Inerting the Atmosphere (The "Why"): Seal the vessel and subject it to 3-5 cycles of vacuum and backfilling with an inert gas (e.g., Argon). This process removes oxygen, which can cause both catalyst degradation and undesirable side reactions like the homocoupling of the boronic acid.
-
Solvent Addition (The "Why"): Add the degassed solvent(s) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is another crucial step to minimize dissolved oxygen. A mixed solvent system like dioxane/water is often used because water can increase the solubility of the inorganic base and facilitate the formation of the active boronate species.[11]
-
Reaction Execution (The "Why"): Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring (The "Why"): Monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This prevents unnecessary heating after completion, which could lead to product decomposition, and confirms the consumption of starting materials. Reactions are typically complete within 2-24 hours.
-
Work-up and Purification (The "Why"):
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then with brine to remove the inorganic base and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water, which can interfere with purification.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl compound.
-
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related formylphenylboronic acids should be used to guide handling procedures.
-
Hazards: Analogous compounds are classified as causing skin and eye irritation or, in some cases, severe burns and eye damage.[12] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Fire: In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Hazardous combustion products may include carbon oxides and boron oxides.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic organic chemistry. Its bifunctional nature allows it to be seamlessly integrated into complex synthetic routes, primarily through the robust and reliable Suzuki-Miyaura coupling reaction. The ethoxy group aids reactivity while the formyl group provides a crucial site for further molecular elaboration. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity, as outlined in this guide, is key to leveraging its full synthetic potential.
References
- 1. rsc.org [rsc.org]
- 2. 1072952-04-5|(3-Ethoxy-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. d-nb.info [d-nb.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
3-Ethoxy-5-formylphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Ethoxy-5-formylphenylboronic Acid
Abstract
This compound is a valuable bifunctional building block in modern organic synthesis, particularly relevant to the fields of medicinal chemistry and materials science. Its unique structure, featuring an aldehyde for further derivatization and a boronic acid for cross-coupling reactions, makes it a strategic component in the construction of complex molecular architectures.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the palladium-catalyzed Miyaura borylation of 3-bromo-5-ethoxybenzaldehyde. We delve into the causality behind experimental choices, address common purification challenges, and offer insights grounded in established chemical principles to ensure reproducible, high-yield synthesis.
Strategic Overview: The Path to a Bifunctional Reagent
The synthesis of arylboronic acids is a cornerstone of contemporary organic chemistry, enabling powerful carbon-carbon bond formations like the Suzuki-Miyaura coupling.[2] For a molecule like this compound, which contains both a reactive aldehyde and the desired boronic acid moiety, the synthetic strategy must be carefully considered to ensure compatibility.
The most robust and widely adopted strategy involves the late-stage introduction of the boronic acid group onto a pre-functionalized aromatic ring. This is typically achieved through the borylation of an aryl halide. The precursor of choice, 3-bromo-5-ethoxybenzaldehyde, is commercially available and provides a direct handle for this transformation.[3]
The primary method detailed herein is the Miyaura borylation , a palladium-catalyzed reaction that couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This reaction is favored for its high functional group tolerance, relatively mild conditions, and the formation of a stable boronate ester intermediate, which facilitates purification.
References
An In-Depth Technical Guide to 3-Ethoxy-5-formylphenylboronic Acid: A Versatile Bifunctional Reagent in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Bifunctional Building Blocks
In the intricate landscape of contemporary drug discovery and materials science, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks, molecules possessing two distinct reactive sites, are invaluable assets in this pursuit, enabling the rapid construction of complex molecular architectures. 3-Ethoxy-5-formylphenylboronic acid (CAS No. 1072952-04-5) has emerged as a significant player in this field. Its unique structure, featuring a versatile boronic acid moiety and a reactive formyl group, offers a powerful platform for sequential and orthogonal chemical transformations. This guide provides a comprehensive technical overview of its synthesis, properties, and key applications, offering field-proven insights for researchers leveraging its potential in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to off-white solid, and its key physicochemical data are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 1072952-04-5 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 194.00 g/mol | [1] |
| Melting Point | 204-210 °C | |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | CCOC1=CC(C=O)=CC(=C1)B(O)O | [1] |
The molecule's structure is characterized by a benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and a boronic acid group at positions 3, 5, and 1, respectively. This arrangement of a moderately electron-donating ethoxy group and an electron-withdrawing formyl group influences the reactivity of both the boronic acid and the aromatic ring.
Synthesis and Purification: A Practical Approach
The synthesis of formylphenylboronic acids requires a strategic protection of the reactive aldehyde functionality to prevent its reaction with the organometallic intermediates typically used in boronic acid synthesis. A general and robust method, adapted from patented procedures for analogous compounds, is outlined below.[2]
Synthetic Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from 3-bromo-5-ethoxybenzaldehyde.
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol (Adapted)
Step 1: Protection of the Formyl Group
-
To a solution of 3-bromo-5-ethoxybenzaldehyde in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.
Causality: The acetal protection is crucial as the highly nucleophilic organolithium reagent generated in the subsequent step would otherwise attack the electrophilic aldehyde carbonyl.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected aldehyde from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
To the resulting organolithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Causality: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate. Triisopropyl borate is a common and effective boron source for this transformation.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Stir the biphasic mixture vigorously for several hours at room temperature to effect hydrolysis of the boronate ester and cleavage of the acetal protecting group.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
A common and effective method for the purification of formylphenylboronic acids involves an acid-base extraction, leveraging the acidic nature of the boronic acid moiety.
-
Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving non-acidic organic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic (pH ~2), causing the pure boronic acid to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed for further purification if necessary.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed in a selective or sequential manner.
The Boronic Acid Moiety: A Gateway to Biaryl Scaffolds via Suzuki-Miyaura Coupling
The cornerstone application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3] This reaction enables the coupling of the 3-ethoxy-5-formylphenyl unit to a wide range of aryl or vinyl halides and triflates, providing access to complex biaryl structures that are prevalent in many pharmaceutical agents.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Exemplary Suzuki Coupling Protocol:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The base is essential for the transmetalation step in the catalytic cycle, activating the boronic acid. The aqueous component of the solvent often enhances the reaction rate and yield.
The Formyl Group: A Hub for Derivatization
The aldehyde functionality of this compound serves as a versatile handle for a variety of subsequent transformations, allowing for the introduction of further molecular diversity.
a) Wittig Reaction:
The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[4] This is particularly useful for extending carbon chains and introducing unsaturation.
General Protocol:
-
Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
Add a solution of this compound to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
b) Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[1] This reaction is widely used in the synthesis of various functionalized alkenes and heterocyclic compounds.
General Protocol:
-
Dissolve this compound and an active methylene compound (e.g., diethyl malonate, malononitrile) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
Heat the mixture to reflux, often with azeotropic removal of water, to drive the reaction to completion.
-
Cool the reaction mixture and isolate the product by filtration or extraction, followed by purification via recrystallization or column chromatography.
c) Reductive Amination:
Reductive amination is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine.[5] This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ.
General Protocol:
-
Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature until the starting aldehyde is consumed.
-
Work up the reaction by quenching with a basic aqueous solution and extracting the amine product.
-
Purify the product as needed.
Causality: The choice of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is crucial as they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.
Spectroscopic Characterization
While a comprehensive set of publicly available, peer-reviewed spectra for this compound is limited, data from commercial suppliers and analogous compounds can provide a reliable basis for its characterization.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aldehyde proton (a singlet in the downfield region, ~10 ppm), and distinct signals for the aromatic protons in their respective multiplicity patterns. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift (~190 ppm), along with signals for the aromatic carbons and the carbons of the ethoxy group. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.
-
FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other key absorptions will include O-H stretching of the boronic acid (broad band), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ethoxy group.
-
Mass Spectrometry: Mass spectral analysis (e.g., ESI-MS) would be expected to show the molecular ion peak or a protonated/adducted molecular ion, confirming the molecular weight of the compound. Fragmentation patterns may involve the loss of water from the boronic acid moiety or cleavage of the ethoxy group.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for analogous compounds like 3-formylphenylboronic acid, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
-
In Case of Contact: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in synthetic chemistry. Its bifunctional nature provides a strategic advantage for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. The ability to perform a Suzuki-Miyaura coupling followed by a diverse array of transformations on the formyl group opens up a vast chemical space for exploration. As the demand for efficient and modular synthetic strategies continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery and development of novel bioactive compounds and advanced materials.
References
An In-Depth Technical Guide to 3-Ethoxy-5-formylphenylboronic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with high therapeutic potential are paramount. Phenylboronic acids, and their derivatives, have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds offer a unique combination of stability, functional group tolerance, and reactivity, making them ideal building blocks for the construction of complex molecular architectures found in many pharmaceuticals.[2][]
This technical guide focuses on a particularly valuable, yet specific, member of this class: 3-Ethoxy-5-formylphenylboronic acid . The deliberate placement of an ethoxy and a formyl group on the phenylboronic acid scaffold imparts distinct electronic and steric properties, creating a trifunctional building block with significant potential in the synthesis of targeted therapeutics. This guide will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, its application in Suzuki-Miyaura coupling, and an analysis of how its unique substitution pattern can be leveraged in drug design.
Physicochemical Properties and Structural Attributes
This compound is a solid at room temperature with a molecular weight of 193.99 g/mol .[4][5] Its structural and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H11BO4 | [4][5] |
| Molecular Weight | 193.99 g/mol | [4][5] |
| CAS Number | 1072952-04-5 | [4][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥99% | [6] |
The presence of the boronic acid, aldehyde (formyl), and ether (ethoxy) functionalities on a single aromatic ring makes this molecule a highly versatile synthetic intermediate.
Synthesis of this compound: A Plausible Synthetic Route
Proposed Synthetic Workflow
Caption: Plausible synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Aldehyde Group in 3,5-Dibromobenzaldehyde
-
To a solution of 3,5-dibromobenzaldehyde (1.0 eq) in anhydrous ethanol (10 vol), add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the diethyl acetal protected aldehyde.
Step 2: Introduction of the Ethoxy Group via Nucleophilic Aromatic Substitution
This step is challenging and may require optimization. A copper- or palladium-catalyzed reaction is a more likely successful approach.
-
To a solution of the protected 3,5-dibromobenzaldehyde (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide (1.1 eq) and a copper(I) iodide catalyst (0.1 eq).
-
Heat the reaction mixture to 120-140 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.
Step 3: Borylation via Lithium-Halogen Exchange
-
Dissolve the resulting 3-bromo-5-ethoxybenzaldehyde diethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of ammonium chloride.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3 to hydrolyze the boronic ester.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] this compound is an excellent substrate for this reaction, allowing for the introduction of a substituted phenyl ring into a target molecule.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
The Influence of Ethoxy and Formyl Substituents in Drug Design
The strategic placement of the ethoxy and formyl groups on the phenylboronic acid core provides medicinal chemists with multiple avenues for molecular elaboration and property modulation.
-
The Formyl Group as a Synthetic Handle: The aldehyde functionality is a versatile synthetic handle that can be readily transformed into a wide array of other functional groups. For example, it can undergo reductive amination to introduce amine-containing moieties, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Aldehydes are valuable building blocks in their own right for their ability to react with various nucleophiles.[8]
-
The Ethoxy Group for Modulating Lipophilicity and Binding Interactions: The ethoxy group, an ether linkage, can influence the pharmacokinetic properties of a drug candidate. It can increase lipophilicity compared to a hydroxyl group, potentially improving membrane permeability. Furthermore, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as enzymes or receptors.
-
Electronic Effects on Reactivity: The ethoxy group is an electron-donating group through resonance, while the formyl group is an electron-withdrawing group through both induction and resonance. Their meta-positioning to each other and to the boronic acid group creates a specific electronic environment on the aromatic ring. This can influence the rate and efficiency of the Suzuki-Miyaura coupling reaction. Generally, electron-donating groups can facilitate the transmetalation step, while electron-withdrawing groups can enhance the oxidative addition step. The balance of these effects in this compound makes it a generally well-behaved coupling partner.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound represents a powerful and versatile building block for medicinal chemists and drug development professionals. Its trifunctional nature, combining the reactivity of a boronic acid for cross-coupling, a formyl group for diverse synthetic transformations, and an ethoxy group for modulating physicochemical properties, makes it a valuable asset in the construction of novel, biologically active molecules. The synthetic and application protocols provided in this guide, grounded in established chemical principles, offer a framework for the effective utilization of this strategic intermediate in the pursuit of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1072952-04-5|(3-Ethoxy-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. This compound | 1072952-04-5 [chemicalbook.com]
- 6. indiamart.com [indiamart.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. lifechemicals.com [lifechemicals.com]
3-Ethoxy-5-formylphenylboronic acid solubility data
An In-depth Technical Guide to the Solubility of 3-Ethoxy-5-formylphenylboronic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of boronic acid chemistry and proven experimental methodologies to empower researchers, scientists, and drug development professionals. We will explore the structural factors influencing the solubility of arylboronic acids, present a detailed, best-practice protocol for experimental solubility determination, and discuss the critical parameters that modulate solubility. This document is designed to be a practical resource for laboratory investigations, offering both theoretical grounding and actionable experimental workflows.
Introduction: The Challenge and Importance of Boronic Acid Solubility
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, they are increasingly investigated as pharmacologically active agents.[2] The solubility of any compound is a critical physicochemical parameter that dictates its utility in both synthetic and pharmaceutical applications. For drug development professionals, poor aqueous solubility can hinder formulation and bioavailability.[3] For synthetic chemists, solubility in organic solvents is paramount for reaction efficiency and purification.
Boronic acids, including this compound, present unique challenges in solubility determination. A key complicating factor is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium between the acid and its boroxine, which possess different solubility profiles, can lead to variability in experimental results.[4] Therefore, a robust and well-controlled experimental approach is essential.
Physicochemical Properties and Predicted Solubility Behavior of this compound
To understand the solubility of this compound, we must first consider its molecular structure.
-
The Arylboronic Acid Core: The boronic acid group, -B(OH)₂, is capable of hydrogen bonding, which can contribute to solubility in polar solvents.
-
Substituent Effects: The ethoxy (-OCH₂CH₃) and formyl (-CHO) groups on the phenyl ring significantly influence the molecule's overall polarity and intermolecular interactions. The ethoxy group adds some lipophilicity, while the formyl group is polar. The relative positioning of these groups (meta) will also play a role in the crystal packing and, consequently, the energy required to dissolve the solid. Generally, the introduction of an alkoxy group, like isobutoxy, into a phenylboronic acid ring has been shown to increase solubility in many organic solvents.[1]
-
Expected Solubility Profile: Based on its structure, this compound is expected to exhibit low solubility in non-polar hydrocarbon solvents and higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in aqueous media is likely to be pH-dependent due to the acidic nature of the boronic acid moiety.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The shake-flask method is presented as the gold standard for its accuracy.[3][5]
Principle of the Shake-Flask Method
This method establishes an equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature.[5] The concentration of the solute in the saturated solution is then measured to determine the solubility.
Materials and Equipment
-
This compound (ensure purity is characterized)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical method for quantification
-
Calibrated analytical balance
-
pH meter (for aqueous solubility)
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[5]
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3] For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are often used.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC-UV method or another appropriate analytical technique to determine the concentration.
-
Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or µg/mL.
Self-Validation and Trustworthiness
To ensure the reliability of the obtained data, the following checks should be integrated:
-
Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.[3]
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the equilibration time after a certain point.
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the results.
Diagram: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a single value but is dependent on several environmental and structural factors.
Solvent Properties
The choice of solvent is the most critical factor. Polarity plays a significant role; polar solvents are generally better at dissolving polar solutes.[5] For arylboronic acids, solvents like ethers and ketones have been shown to be effective.[7] A systematic screening of solvents with varying polarities is recommended to obtain a comprehensive solubility profile.
pH (for Aqueous Solubility)
Boronic acids are weak Lewis acids. The pKa of the boronic acid group will dictate the pH at which it becomes ionized. The ionized form is typically more water-soluble than the neutral form. Therefore, determining the aqueous solubility of this compound at different pH values is crucial, especially for pharmaceutical applications.
Temperature
Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. It is advisable to determine the solubility at controlled temperatures relevant to the intended application (e.g., room temperature for storage, 37°C for physiological relevance).[6]
Presence of Excipients
In pharmaceutical formulations, excipients can significantly impact solubility. For boronic acids, polyols like mannitol have been shown to increase aqueous solubility.[2] This is attributed to the formation of boronic acid esters, which can be more soluble and less prone to forming the less soluble boroxine trimer.[2]
Diagram: Key Factors Influencing Solubility
Caption: Interplay of key factors that modulate the solubility of the target compound.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Hexane | 1.88 | < 0.1 |
| Chloroform | 4.81 | Value to be determined |
| Acetone | 20.7 | Value to be determined |
| Ethanol | 24.5 | Value to be determined |
| Water (pH 7.4) | 80.1 | Value to be determined |
| DMSO | 46.7 | Value to be determined |
This table should be populated with experimentally determined values.
Conclusion
While direct solubility data for this compound is sparse, a comprehensive understanding of its potential solubility behavior can be derived from the literature on related arylboronic acids. By employing robust and validated experimental protocols, such as the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the use of this compound in both synthetic chemistry and drug development, enabling rational solvent selection, optimized reaction conditions, and effective formulation strategies.
References
A Senior Application Scientist's Guide to 3-Ethoxy-5-formylphenylboronic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among the vast arsenal of reagents available to the discerning scientist, substituted phenylboronic acids hold a place of distinction, primarily for their versatile role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 3-Ethoxy-5-formylphenylboronic acid (CAS: 1072952-04-5) , a trifunctional reagent of increasing importance. From navigating the commercial supplier landscape to detailed synthetic and application protocols, this document serves as a field-proven resource for researchers at the forefront of drug development.
Introduction: The Strategic Advantage of a Trifunctional Building Block
This compound is a crystalline solid at room temperature. Its molecular structure is characterized by a phenyl ring substituted with a boronic acid group, an ethoxy group, and a formyl (aldehyde) group. This unique combination of functionalities makes it a highly valuable and versatile intermediate in organic synthesis.
The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The ethoxy group can influence the electronic properties and solubility of the molecule and its derivatives. The strategic placement of these three groups on the phenyl ring allows for sequential and orthogonal chemical modifications, a key consideration in the construction of complex molecular architectures.
Commercial Suppliers and Procurement Strategies
The reliable sourcing of high-quality starting materials is the bedrock of any successful research and development program. For this compound, a number of commercial suppliers are available, each with varying grades of purity and available quantities. When selecting a supplier, it is crucial to consider not only the cost but also the provided analytical data, such as a Certificate of Analysis (CoA) confirming identity and purity, typically by ¹H NMR and HPLC.
Below is a comparative table of notable commercial suppliers for this compound (CAS: 1072952-04-5):
| Supplier | Product Number | Purity | Available Quantities | Notes |
| BLD Pharm | BD138337 | ≥97.0% | 1g, 5g, 10g, 25g | Offers detailed product information including NMR, HPLC, LC-MS, and UPLC data on their website.[2] |
| A B Enterprises | - | 99% | Inquire for bulk | An India-based supplier offering technical grade material.[3] |
| Apollo Scientific | OR361194 | Inquire | Inquire | A UK-based supplier of organic building blocks. |
| Combi-Blocks | OR-9286 | ≥97% | 1g, 5g, 10g | A US-based supplier specializing in combinatorial chemistry building blocks. |
| Fluorochem | M023457 | >97% | 1g, 5g | A global supplier of fine chemicals for research and development. |
Expert Insight: For initial small-scale studies, suppliers offering detailed analytical data with the product are preferred to ensure the reliability of experimental results. For larger-scale synthesis, it is advisable to request a sample for in-house quality control before committing to a bulk purchase. Always inquire about the typical lead time and shipping conditions, as some boronic acids can be sensitive to moisture and may require special handling.
Quality Control and In-House Validation
Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. The following are standard analytical techniques for the characterization of this compound:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is a fundamental technique to confirm the structure of the molecule. The spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton, the ethoxy group (a quartet and a triplet), and the boronic acid protons (which may be broad or exchange with solvent).
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of trifluoroacetic acid) is typically employed. The purity is determined by the area percentage of the main peak.
-
Melting Point: The melting point is a useful indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound.
Self-Validating System: A robust quality control workflow ensures the reproducibility of your synthetic efforts. Any significant deviation from the expected analytical data should be investigated before proceeding with the material.
Synthesis of this compound: A Plausible Synthetic Route
While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative synthetic strategies. A common approach involves the ortho-metalation of a protected benzaldehyde, followed by borylation.
A plausible, though not explicitly detailed in the provided search results, synthetic workflow is outlined below. This represents a general strategy often employed for the synthesis of substituted phenylboronic acids.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical):
-
Protection of the Aldehyde: To a solution of 3-ethoxy-5-bromobenzaldehyde (1.0 eq) in toluene is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure to yield the protected intermediate.
-
Lithium-Halogen Exchange and Borylation: The protected intermediate is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.5 eq) is then added, and the reaction is allowed to warm to room temperature overnight.
-
Hydrolysis and Deprotection: The reaction is quenched by the slow addition of aqueous HCl. The mixture is stirred vigorously for several hours to effect both hydrolysis of the boronate ester and deprotection of the aldehyde. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The primary application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (General):
A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Note that the optimal conditions (catalyst, base, solvent, and temperature) will depend on the specific substrates being used.
-
Reaction Setup: To a reaction vessel is added this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) and stirred under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not retrieved in the search, general guidelines for handling boronic acids should be followed. Boronic acids are generally considered to be of low toxicity; however, they can be irritants.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
Conclusion: A Versatile Building Block for Innovation
This compound is a powerful and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules. By understanding the commercial supplier landscape, implementing robust quality control measures, and mastering its application in key reactions such as the Suzuki-Miyaura coupling, researchers can leverage the full potential of this reagent to accelerate the discovery and development of new medicines.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Ethoxy-5-formylphenylboronic Acid
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 3-Ethoxy-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document delves into the nuanced reactivity of this substituted arylboronic acid, offering detailed protocols, mechanistic insights, and troubleshooting strategies to enable the successful synthesis of complex biaryl compounds.
Introduction: The Duality of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its broad functional group tolerance and reliability in constructing C(sp²)–C(sp²) bonds.[1] The substrate, this compound, presents a unique case study in electronic effects. It is decorated with both a moderately electron-donating ethoxy group (-OEt) and a strongly electron-withdrawing formyl group (-CHO) at the meta positions relative to the boronic acid moiety.
This substitution pattern creates a push-pull electronic environment that significantly influences the key steps of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid partner facilitate the crucial transmetalation step, while electron-withdrawing groups can hinder it.[2][3] The formyl group, in particular, deactivates the boronic acid, making the transfer of the aryl group to the palladium center more challenging. However, this challenge is also an opportunity, as the aldehyde provides a valuable synthetic handle for post-coupling transformations.
This guide will address the specific considerations required to overcome the deactivating nature of the formyl group and achieve high-yield couplings.
The Catalytic Cycle: A Mechanistic Perspective
A robust understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The key stages of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the transmetalation step is rate-limiting . The electron-withdrawing formyl group reduces the nucleophilicity of the ipso-carbon attached to the boron atom, slowing its transfer to the palladium(II) center.[5] Consequently, the choice of catalyst, ligand, and base becomes critical to facilitate this step and prevent side reactions like protodeboronation.
Recommended Catalyst Systems and Reaction Parameters
The selection of an appropriate palladium source and ligand is the most critical factor for success. Given the electronically deactivated nature of the boronic acid, standard catalysts like Pd(PPh₃)₄ may provide suboptimal results. More robust systems are required.
| Parameter | Recommendation | Rationale & Justification |
| Palladium Precatalyst | Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂ | Buchwald precatalysts are designed for challenging couplings, generating highly active, low-coordinate Pd(0) species in situ, which are effective for electron-deficient substrates.[6] Pd₂(dba)₃ and Pd(OAc)₂ are versatile precursors that require a suitable ligand. |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos), Tri-tert-butylphosphine (P(tBu)₃) | These are electron-rich, sterically bulky phosphine ligands. The high electron density on the ligand accelerates oxidative addition and reductive elimination. The steric bulk promotes the formation of monoligated Pd(0) species, which are highly active.[7][8] |
| Base | Strong, non-nucleophilic bases: K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong base is required to activate the boronic acid, forming a more nucleophilic boronate species. K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings.[8][9] |
| Solvent | Anhydrous polar aprotic solvents: 1,4-Dioxane, Toluene, THF, DME, often with water. | The choice of solvent influences the solubility of reactants and the efficacy of the base. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is common and can accelerate the reaction.[9] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation barrier, especially for the transmetalation step with this deactivated substrate.[9] |
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required based on the specific aryl halide coupling partner.
Protocol 1: General Coupling with Aryl Bromides using a Buchwald Precatalyst
This protocol is recommended for its reliability with challenging substrates.
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the XPhos Pd G3 precatalyst (0.02-0.05 mmol, 2-5 mol%). Then, add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Coupling with Aryl Chlorides
Aryl chlorides are less reactive than bromides and require a more active catalytic system.[7]
-
Modifications to Protocol 1:
-
Catalyst System: Use a higher catalyst loading (3-5 mol%) of a highly active system such as RuPhos Pd G3 or a combination of Pd₂(dba)₃ (2.5 mol%) with a highly electron-rich ligand like P(tBu)₃·HBF₄ (10 mol%).
-
Temperature: Increase the reaction temperature to 110 °C.
-
Reaction Time: Expect longer reaction times, potentially up to 48 hours.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | 1. Inactive catalyst. 2. Insufficiently strong base or poor base quality. 3. Deactivation of boronic acid. | 1. Use a fresh, high-quality precatalyst. Screen different ligands (e.g., SPhos, RuPhos). 2. Use freshly ground, anhydrous K₃PO₄ or Cs₂CO₃. 3. Increase the equivalents of boronic acid to 1.5-2.0 equiv. |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic impurities. 2. Transmetalation is too slow compared to protodeboronation. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a more electron-rich ligand to accelerate the catalytic cycle. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high. 2. Oxygen contamination leading to oxidative homocoupling. | 1. Lower the reaction temperature and monitor closely. 2. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. |
| Aldehyde-Related Side Reactions | 1. The formyl group may coordinate to the palladium center, potentially inhibiting the catalyst.[10][11] 2. Aldehyde degradation under basic conditions at high temperatures. | 1. If inhibition is suspected, screening different ligands is the best approach. Some ligands can mitigate inhibitory effects from coordinating functional groups. 2. Protect the aldehyde as an acetal prior to coupling, followed by deprotection. This adds steps but can be a robust solution if other methods fail. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing functionalized biaryl compounds. Success hinges on recognizing and addressing the deactivating effect of the formyl group. By employing advanced catalyst systems, such as Buchwald precatalysts with bulky, electron-rich phosphine ligands, and carefully optimizing reaction conditions, researchers can achieve high yields and unlock the full synthetic potential of this versatile building block. This guide provides a solid foundation for developing robust and scalable protocols for applications in drug discovery, materials science, and fine chemical synthesis.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Biphenyl Derivatives Utilizing 3-Ethoxy-5-formylphenylboronic Acid
Abstract
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently serving as the core of pharmacologically active agents and functional organic materials.[1][2][3] This application note provides a comprehensive guide to the synthesis of biphenyl derivatives using 3-Ethoxy-5-formylphenylboronic acid, a versatile building block that introduces both an ethoxy group for modulating lipophilicity and a formyl group as a reactive handle for further molecular elaboration.[4] We present a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, delve into the underlying catalytic mechanism, and discuss best practices for purification and characterization of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Introduction: The Significance of Functionalized Biphenyls
The biphenyl moiety is a cornerstone in the design of novel molecules across various scientific disciplines. Its rigid, planar structure provides a well-defined scaffold for orienting functional groups in three-dimensional space, which is critical for specific interactions with biological targets.[1] The introduction of substituents onto the biphenyl core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties.[5]
This compound is a particularly valuable reagent in this context. The ethoxy group can enhance metabolic stability and cell permeability, while the formyl (aldehyde) group serves as a versatile anchor for subsequent chemical transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[4][6] The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the C-C bond that forms the biphenyl core, prized for its mild reaction conditions, high functional group tolerance, and broad substrate scope.[7][8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide.[8][10] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (e.g., an aryl bromide or iodide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[10][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[10][11]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of a Model Biphenyl Derivative
This protocol details the synthesis of 3'-Ethoxy-5'-formyl-[1,1'-biphenyl]-3-carbonitrile as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| 3-Bromobenzonitrile | ≥98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air and moisture sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Water | Deionized | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (saturated NaCl solution) | N/A | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | For drying. |
Equipment Setup
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
Reaction Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), 3-bromobenzonitrile (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[13]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[13] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield the purified biphenyl derivative.
Diagram: Experimental Workflow
Caption: Overview of the synthesis and purification process.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized biphenyl derivative.
| Technique | Purpose | Expected Observations for 3'-Ethoxy-5'-formyl-[1,1'-biphenyl]-3-carbonitrile |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the biphenyl system, a singlet for the aldehyde proton (~10 ppm), a quartet and a triplet for the ethoxy group, and distinct signals for the protons on the nitrile-bearing ring. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the aldehyde carbon (~190 ppm), quaternary carbons of the biphenyl linkage, and carbons of the aromatic rings and the ethoxy group. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated exact mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction can be due to inactive catalyst, insufficient degassing, or impure reagents. Ensure all components are of high quality and the reaction is performed under strictly anaerobic conditions.
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. Using a slight excess of the aryl halide can help to minimize this.
-
Purification Challenges: If the product is difficult to separate from starting materials or byproducts, optimizing the chromatographic conditions (e.g., trying different solvent systems or using a different stationary phase) may be necessary.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and versatile method for the synthesis of highly functionalized biphenyl derivatives. The resulting products are valuable intermediates in drug discovery and materials science, offering a platform for further chemical diversification. By following the detailed protocol and understanding the key mechanistic principles outlined in this application note, researchers can effectively utilize this powerful synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Ethoxy-5-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This Nobel Prize-winning methodology is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and advanced materials.[3] 3-Ethoxy-5-formylphenylboronic acid is a valuable building block, incorporating an electron-donating ethoxy group and an electron-withdrawing formyl group. This substitution pattern offers nuanced opportunities for tuning the electronic properties and steric interactions of the resulting biaryl products, making it a substrate of significant interest in drug discovery and process development.
This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of this compound, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and discussing key optimization parameters.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (or pseudohalide), forming a Pd(II) complex.[4][5] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the coupling partner.[4]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This step is a critical juncture where the choice of base plays a pivotal role. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[6][7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base: K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%). For air-sensitive catalysts, this should be done under a counterflow of inert gas.
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent mixture (1,4-dioxane/water) to the flask. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
To degas the solvent, bubble an inert gas (N₂ or Ar) through the solvent for 15-30 minutes prior to addition.
-
-
Reaction Execution:
-
Place the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Key Parameters for Optimization
Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization of several parameters.[9][10]
| Parameter | Options and Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A versatile and common choice, but can be sensitive to air and moisture.[5] Pd(dppf)Cl₂: More air-stable and often effective for challenging substrates. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that can enhance catalyst activity, particularly for less reactive aryl chlorides.[11][12] | The ligand sphere around the palladium atom dictates its reactivity and stability. Electron-rich and bulky ligands can facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃: A common, mild inorganic base. Cs₂CO₃: More soluble and often more effective, especially for less reactive boronic acids. K₃PO₄: A strong base that can be beneficial in certain cases. Organic Bases (e.g., Et₃N, DIPEA): Can be used, but inorganic bases are more common for Suzuki couplings. | The base is crucial for activating the boronic acid to form the boronate, which is the active species in the transmetalation step.[13] The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/Water: A common and effective mixture. Toluene/Water: Another frequently used biphasic system. DMF, THF: Polar aprotic solvents that can also be employed.[5] | The solvent must solubilize the reactants and catalyst. The presence of water is often beneficial for the activity of the base and the transmetalation step. |
| Temperature | Typically 60-110 °C. | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature is a balance between reaction rate and stability. |
Substrate-Specific Considerations for this compound
The electronic nature of the substituents on this compound can influence its reactivity:
-
Ethoxy Group: As an electron-donating group, the ethoxy substituent can increase the electron density on the aromatic ring, potentially slowing down the transmetalation step compared to unsubstituted phenylboronic acid.
-
Formyl Group: The electron-withdrawing formyl group can have the opposite effect, potentially making the boronic acid more reactive. The aldehyde functionality is generally well-tolerated in Suzuki couplings, but care should be taken with highly reactive or base-sensitive coupling partners.
A potential side reaction to be aware of is protodeboronation , where the boronic acid is cleaved by a proton source to yield the corresponding arene.[4] This can be more prevalent with electron-rich or heteroaromatic boronic acids and can be minimized by using carefully dried solvents and an inert atmosphere.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of functionalized biaryl compounds. A thorough understanding of the reaction mechanism and the role of each component allows for the rational design and optimization of reaction conditions. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- 1. mt.com [mt.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Ethoxy-5-formylphenylboronic acid in Cross-Coupling Reactions
Introduction: The Strategic Utility of 3-Ethoxy-5-formylphenylboronic acid in Modern Synthesis
This compound is a versatile trifunctional reagent that has garnered significant interest among researchers in medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety for carbon-carbon bond formation, an electron-donating ethoxy group, and a reactive formyl group—make it an invaluable building block for the synthesis of complex organic molecules.[1][2] The strategic placement of these functional groups allows for sequential and diverse chemical transformations, enabling the construction of intricate molecular architectures.
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the formation of a biaryl linkage, a common motif in many biologically active compounds and functional materials.[3][4] The presence of the formyl group offers a handle for subsequent modifications, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups, further expanding its synthetic utility. The ethoxy group, on the other hand, modulates the electronic properties of the phenyl ring, influencing the reactivity and ultimately the properties of the final product.
This document provides a comprehensive guide to the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this building block. The protocols and insights provided herein are grounded in established chemical principles and supported by authoritative literature.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 1072952-04-5 | [5] |
| Molecular Formula | C9H11BO4 | [6] |
| Molecular Weight | 194.00 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically >97% | [6] |
Storage and Handling: Like many boronic acids, this compound is susceptible to dehydration to form the corresponding boroxine (a cyclic trimer) upon prolonged storage, particularly in a non-anhydrous environment. It is therefore recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. While generally stable, prolonged exposure to air and moisture can lead to degradation and affect its reactivity in cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide or triflate. The reaction is catalyzed by a palladium complex and requires a base.[3][4]
A simplified catalytic cycle is depicted below:
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium catalyst and its associated ligands is critical. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and catalyst. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and facilitate the formation of the "ate" complex.
Optimized Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl halides. Optimization may be required depending on the specific substrates used.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or a round-bottom flask with a condenser and magnetic stirrer
-
Inert atmosphere setup (argon or nitrogen)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Troubleshooting
The success of the Suzuki-Miyaura coupling with this compound is contingent on the careful control of several parameters.
| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald-Hartwig pre-catalysts (1-5 mol%). The choice depends on the reactivity of the halide. Buchwald-Hartwig catalysts are often more active for less reactive chlorides. | Low Yield: Increase catalyst loading or try a different ligand. Ensure the catalyst is not deactivated. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents). K₃PO₄ is a stronger base and can be effective for challenging couplings. | Side Reactions: A base that is too strong can promote side reactions. Screen different bases. |
| Solvent | Toluene, Dioxane, THF, DME, often with water as a co-solvent (e.g., 4:1 to 10:1 organic/water). The aqueous phase is crucial for the activity of inorganic bases. | Poor Solubility: Change the solvent system or increase the amount of co-solvent. |
| Temperature | 80-110 °C. Higher temperatures are often required for less reactive halides (e.g., chlorides). | Decomposition: The formyl group may be sensitive to very high temperatures. Monitor for decomposition products. |
| Reaction Time | 2-24 hours. Monitor by TLC or LC-MS to determine the optimal reaction time. | Incomplete Reaction: Increase reaction time or temperature. Ensure all reagents are pure and the system is anhydrous (except for the added water). |
Synthesis and Purification of this compound
While commercially available, understanding the synthesis and purification of this compound can be beneficial for ensuring high purity starting material. A common synthetic route involves the ortho-lithiation of a protected 3-ethoxybenzaldehyde, followed by reaction with a trialkyl borate and subsequent hydrolysis.[7]
Purification is critical to remove impurities that can interfere with the cross-coupling reaction. A common purification method involves dissolving the crude boronic acid in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the boronic acid by acidification.[8]
Characterization
Thorough characterization of this compound and its coupled products is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic aldehyde proton signal appears around 9.9-10.1 ppm in the ¹H NMR spectrum.[1][9]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The carbonyl stretch of the aldehyde group is typically observed around 1690-1715 cm⁻¹.[9]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a clear understanding of the reaction mechanism and the careful optimization of reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this valuable reagent in their synthetic endeavors, paving the way for the discovery and development of novel bioactive compounds and functional materials.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Search chemical reactions confidently | CAS [cas.org]
- 3. libiop.iphy.ac.cn [libiop.iphy.ac.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. 1072952-04-5|(3-Ethoxy-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Searching the Chemical Literature with Reaxys [acadiau.ca]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Versatile Role of 3-Ethoxy-5-formylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Arylboronic acids have emerged as indispensable tools for medicinal chemists, primarily due to their remarkable versatility in carbon-carbon bond formation. Among these, 3-Ethoxy-5-formylphenylboronic acid stands out as a trifunctional building block, offering a unique combination of a reactive boronic acid moiety, a synthetically adaptable formyl group, and an ethoxy substituent that can modulate physicochemical properties. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind the experimental designs.
Core Properties and Handling
Before delving into its applications, it is crucial to understand the fundamental characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1072952-04-5 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 194.00 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Storage | Store at 2-8°C, desiccated | [1] |
Handling Precautions: Like most boronic acids, this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceuticals.[2] this compound is an excellent substrate for these reactions, allowing for the introduction of a substituted phenyl ring into a target molecule.[3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Anhydrous, degassed solvents
-
Schlenk flask or equivalent reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask. The concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of catalyst, base, and solvent is critical and often interdependent. For electron-rich aryl halides, a more active catalyst system may be required. The formyl group on the boronic acid is generally stable under these conditions, but prolonged reaction times at high temperatures should be avoided to prevent potential side reactions.[2]
Application II: A Versatile Building Block for Bioactive Scaffolds
The true power of this compound lies in its trifunctional nature. The formyl group serves as a versatile handle for a plethora of subsequent chemical transformations, including but not limited to:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Olefination: To form carbon-carbon double bonds.
-
Aldol Condensation: To create more complex carbon skeletons.
-
Oxidation: To generate the corresponding carboxylic acid.
This multifunctionality allows for the rapid construction of diverse chemical libraries for screening in drug discovery programs.
References
Application Notes & Protocols: Strategic Base Selection for Reactions Involving 3-Ethoxy-5-formylphenylboronic Acid
Introduction
3-Ethoxy-5-formylphenylboronic acid (CAS No. 1072952-04-5) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic boronic acid and an electrophilic aldehyde on a substituted phenyl ring, allows for sequential, orthogonal chemical transformations. This unique arrangement, however, presents a distinct challenge: the reaction conditions required for one functional group must be compatible with the other. The aldehyde is sensitive to strong bases and can undergo undesired side reactions, while the boronic acid often requires basic activation for participation in cross-coupling reactions.
This guide provides a comprehensive analysis of base selection for two primary applications of this reagent: Palladium-catalyzed Suzuki-Miyaura cross-coupling and reductive amination of the formyl group. We will explore the mechanistic role of the base in each reaction, provide data-driven guidance for selecting the optimal base, and present detailed, field-proven protocols.
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds. The choice of base is arguably one of the most critical parameters, directly influencing reaction rate, yield, and the prevention of side reactions, particularly protodeboronation.[2]
The Mechanistic Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base's primary function is to activate the boronic acid for the crucial transmetalation step.[3] While the exact mechanism can be substrate-dependent, two pathways are widely accepted[3][4][5]:
-
The Boronate Pathway: The base reacts with the neutral boronic acid (Ar-B(OH)₂) to form a more nucleophilic "ate" complex, or boronate (Ar-B(OH)₃⁻). This anionic species has enhanced reactivity and readily transfers its organic group to the palladium(II) center.[4][6]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻, OR⁻) first displaces the halide on the palladium(II) complex (LₙPd(Ar')X). This resulting palladium-hydroxide or -alkoxide complex is more electrophilic and reacts with the neutral boronic acid to facilitate transmetalation.[3][5]
For this compound, the electron-withdrawing nature of the formyl group increases the Lewis acidity of the boron center, generally favoring the boronate pathway.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Base Selection Guide for Suzuki-Miyaura Coupling
The presence of the aldehyde group necessitates careful base selection to avoid side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde to an alcohol and carboxylic acid), which can occur under strongly basic conditions.[7]
| Base | Class | pKa (Conj. Acid) | Typical Solvents | Suitability & Rationale |
| K₂CO₃ | Inorganic Carbonate | 10.3 | Dioxane/H₂O, Toluene/H₂O, DMF | First Choice. A moderately strong base, effective for activating the boronic acid without being aggressive towards the aldehyde. Widely successful and cost-effective.[8] |
| Cs₂CO₃ | Inorganic Carbonate | 10.3 | Dioxane, Toluene, DMF | High Performance. More soluble in organic solvents than K₂CO₃, often leading to faster reactions and higher yields. Excellent for challenging couplings but more expensive. |
| K₃PO₄ | Inorganic Phosphate | 12.3 | Toluene, Dioxane | Stronger, Non-Nucleophilic. A stronger base that is often effective when carbonates fail. Its non-nucleophilic nature is advantageous. Use with caution due to higher basicity. |
| Na₂CO₃ | Inorganic Carbonate | 10.3 | ACN/H₂O, DME/H₂O | A common and economical choice, though sometimes less effective than its potassium or cesium counterparts due to lower solubility. |
| KF | Inorganic Fluoride | 3.2 | THF, Dioxane | Very Mild. Used for substrates with extremely base-labile groups. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species (ArBF₃⁻).[9] |
| Organic Amines | e.g., Et₃N, DIPEA | ~11 | Toluene, THF | Generally Avoided. Often too weak to efficiently promote the catalytic cycle and can act as ligands, potentially inhibiting the palladium catalyst. Not recommended as a primary base. |
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.
-
Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application II: Reductive Amination
Reductive amination is a robust method for forming C-N bonds by converting the formyl group into a secondary or tertiary amine.[10] This two-step, one-pot process involves the formation of an imine intermediate followed by its immediate reduction.[11] Base selection is less direct here; the critical factor is maintaining a pH that facilitates both steps while preserving the boronic acid moiety.
Mechanism and pH Control
-
Imine Formation: The reaction between the aldehyde and a primary or secondary amine forms a hemiaminal, which then dehydrates to an imine (or iminium ion). This step is typically fastest under weakly acidic conditions (pH 4-6), which catalyze dehydration without excessively protonating the amine nucleophile.
-
Reduction: A mild, selective reducing agent, introduced in the same pot, reduces the C=N double bond of the imine to form the amine product. The reducing agent must be selective for the imine in the presence of the starting aldehyde.
The primary challenge with this compound is preventing protodeboronation (cleavage of the C-B bond) under the acidic conditions sometimes used to catalyze imine formation.[12] Therefore, the use of strong acids is contraindicated.
Visualization: Reductive Amination Workflow
Caption: General workflow for one-pot reductive amination.
Reagent Selection for Reductive Amination
The key is choosing a mild reducing agent that operates effectively under neutral or weakly acidic conditions, minimizing the risk of protodeboronation.
| Reducing Agent | Abbreviation | Typical Solvents | Suitability & Rationale |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, THF, CH₂Cl₂ | First Choice. Mild and highly selective for imines over aldehydes. The reaction generates acetic acid as a byproduct, which can gently catalyze imine formation, creating a self-regulating system.[11] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Classic Choice. Effective at a slightly acidic pH (stable down to pH ~3). Its toxicity (release of HCN gas upon acidification) makes NaBH(OAc)₃ a more popular modern choice.[10] |
| α-Picoline Borane | MeOH, H₂O | A stable and effective alternative, often used with a catalytic amount of acetic acid. Can even be performed in water, offering a green chemistry advantage.[13] | |
| H₂ / Catalyst | (e.g., Pd/C, PtO₂) | MeOH, EtOH, EtOAc | Catalytic Hydrogenation. Highly effective and atom-economical. However, conditions may sometimes be harsh enough to reduce other functional groups or lead to deboronation. Requires specialized equipment. |
Recommended Protocol: Reductive Amination
This protocol describes the reductive amination of this compound with a generic primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)
-
(Optional) Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in the anhydrous solvent (e.g., DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Note: For less reactive amines or ketones, a catalytic amount of acetic acid can be added at this stage, but should be avoided initially to minimize protodeboronation risk.
-
Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Continue to stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired amine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Suzuki coupling | 1. Base is too weak. 2. Catalyst deactivation. | 1. Switch from K₂CO₃ to the more soluble Cs₂CO₃ or the stronger K₃PO₄. 2. Use a more robust phosphine ligand (e.g., SPhos, XPhos) with a Pd(dba)₂ precursor. |
| Protodeboronation observed | 1. Reaction conditions (base, temp) are too harsh. 2. Presence of excess water or acid. | 1. Lower the reaction temperature. Switch to a milder base like KF. 2. Ensure anhydrous solvents are used where appropriate and avoid acidic workup until the reaction is complete. |
| Aldehyde side reactions (e.g., Cannizzaro) | Base is too strong and/or nucleophilic (e.g., NaOH, KOH). | Avoid hydroxide bases. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. |
| Reductive amination is slow or stalls | 1. Imine formation is slow. 2. Steric hindrance. | 1. Add a catalytic amount (5 mol%) of acetic acid to the reaction mixture before adding the reducing agent. 2. Increase reaction time and/or temperature slightly (e.g., to 40 °C). |
References
- 1. 1072952-04-5|(3-Ethoxy-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Scaffolds Using 3-Ethoxy-5-formylphenylboronic Acid
Introduction: The Strategic Utility of 3-Ethoxy-5-formylphenylboronic Acid in Complex Synthesis
This compound is a versatile trifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a boronic acid moiety for carbon-carbon bond formation, an electron-donating ethoxy group, and a reactive formyl (aldehyde) group, makes it a valuable building block for the synthesis of complex biaryl compounds. These products can serve as precursors to a wide range of pharmacologically active molecules and advanced materials.
The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for constructing biaryl linkages.[1][2] The presence of the formyl group allows for subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination, providing a strategic handle for molecular elaboration. The ethoxy group, in turn, modulates the electronic properties of the phenyl ring, influencing both the reactivity in the coupling step and the properties of the final product.
This document provides a comprehensive guide for the scale-up of Suzuki-Miyaura coupling reactions utilizing this compound. It is intended for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to larger-scale production. The protocols and discussions herein are grounded in established principles of process chemistry, emphasizing safety, efficiency, and reproducibility.
PART 1: Core Principles for Scale-Up of Suzuki-Miyaura Couplings
Transitioning a Suzuki-Miyaura coupling from the benchtop to a larger scale requires careful consideration of several critical parameters. The goal is to maintain or improve yield and purity while ensuring a safe and manageable process.
Reagent and Solvent Selection and Quality
-
Aryl Halide Partner: The reactivity of the aryl halide coupling partner is a key consideration. Aryl iodides are the most reactive, followed by bromides, and then chlorides.[2] For scale-up, aryl bromides often represent a good compromise between reactivity and cost. The purity of the aryl halide is crucial, as impurities can interfere with the catalytic cycle.
-
Solvent System: A mixture of an organic solvent and an aqueous base is typically employed. Common organic solvents include toluene, 1,4-dioxane, and 2-propanol. The choice of solvent will depend on the solubility of the reactants and the desired reaction temperature. For scale-up, safety (flash point), environmental impact, and ease of removal are important factors.
-
Base Selection: The base is essential for the activation of the boronic acid.[3] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and the formation of byproducts. For substrates with base-sensitive functional groups, milder bases may be necessary.
Catalyst System Optimization
-
Palladium Source: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] For scale-up, catalyst loading should be minimized to reduce costs and the level of residual palladium in the final product.
-
Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity. Triphenylphosphine (PPh₃) is a common and cost-effective ligand. More electron-rich and bulky phosphine ligands can sometimes improve catalyst performance, especially for less reactive aryl chlorides.[4]
Reaction Monitoring and Control
-
Inert Atmosphere: Suzuki-Miyaura couplings are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Temperature Control: The reaction temperature must be carefully controlled to ensure a consistent reaction rate and minimize the formation of impurities.
-
Reaction Progress Monitoring: On a larger scale, it is essential to monitor the reaction progress to determine the endpoint. This can be achieved using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).
PART 2: Detailed Protocols and Methodologies
Safety and Handling Precautions
This compound, like other arylboronic acids, should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Representative Scale-Up Suzuki-Miyaura Coupling Protocol
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a multi-gram scale.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Scheme.
Materials and Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Toluene
-
Deionized water
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Ethoxy-5-formylphenylboronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Ethoxy-5-formylphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block and may encounter challenges in achieving optimal reaction yields and purity.
This compound is a valuable bifunctional reagent, offering both an aldehyde for subsequent derivatization and a boronic acid for C-C bond formation. However, the electronic properties of this substrate—specifically the electron-withdrawing nature of the meta-formyl and ethoxy groups—present a unique set of challenges that can lead to low yields if not properly addressed. This guide provides in-depth, evidence-based troubleshooting advice and optimized protocols to help you navigate these complexities.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in Suzuki couplings.
Q1: My reaction has very low or no yield of the desired product. Where should I start troubleshooting?
When a Suzuki coupling fails, a systematic check of the foundational parameters is the first step.
-
Inert Atmosphere and Reagent Quality: The catalytic cycle involves Pd(0), which is highly sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[1]
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Some precatalysts are air-sensitive and may have degraded.
-
Purity of Starting Materials: Impurities in your boronic acid or aryl halide can inhibit the catalyst. Boronic acids can degrade over time.
-
Actionable Advice: Verify the purity of your this compound and aryl halide partner by NMR or LC-MS before use.
-
Q2: My main byproduct is 3-ethoxybenzaldehyde. What is causing this and how do I stop it?
The formation of 3-ethoxybenzaldehyde is a classic sign of protodeboronation . This is the most significant side reaction for electron-deficient arylboronic acids like the one you are using.[2][4]
-
The Underlying Chemistry: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] This reaction is often catalyzed by the base and accelerated by the presence of water and elevated temperatures.[2][5] The electron-withdrawing formyl group makes the carbon-boron bond more susceptible to this cleavage.
-
Mitigation Strategies:
-
Use Milder or Anhydrous Bases: Strong bases in aqueous media accelerate protodeboronation.[2] Switching to a milder base like potassium fluoride (KF) or using a carefully controlled amount of a stronger base like K₃PO₄ can help.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or an organotrifluoroborate salt.[4][6] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and favoring the productive coupling pathway.[4][7]
-
Minimize Water: While a small amount of water can be beneficial for some Suzuki couplings by aiding base solubility, excess water will promote protodeboronation.[8] For highly sensitive substrates, consider using anhydrous conditions.
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. High temperatures significantly accelerate the rate of protodeboronation.[2] It's a common misconception that this side reaction is only a high-temperature problem; if the catalytic cycle is slow, protodeboronation can outcompete the coupling even at room temperature.[9]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Part 2: Optimizing Key Reaction Parameters
Success with electron-deficient substrates requires careful tuning of all reaction components.
Catalyst and Ligand Selection
The oxidative addition and transmetalation steps of the Suzuki cycle are highly sensitive to the choice of catalyst and ligand. For electron-deficient boronic acids, the transmetalation step can be sluggish.[10]
-
Expert Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use of electron-rich and sterically hindered phosphine ligands is crucial. These ligands stabilize the Pd(0) center, promote the oxidative addition step with a wide range of aryl halides (including chlorides), and facilitate the otherwise difficult transmetalation step.[2][11]
Table 1: Recommended Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos or XPhos | Excellent for hindered and electron-deficient substrates; promotes fast transmetalation.[3] | 1-3 |
| XPhos Pd G3 / G4 | (Integrated) | Air- and moisture-stable precatalyst; provides high activity and reliability.[1] | 0.5-2 |
| SPhos Pd G3 / G4 | (Integrated) | Similar to XPhos precatalysts, often effective for heteroaryl substrates.[3] | 0.5-2 |
| PdCl₂(dppf) | dppf | A robust, general-purpose system, but may require higher temperatures.[2] | 2-5 |
The Critical Role of the Base and Solvent
The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.[6][12] However, as noted, the wrong choice can destroy your substrate.
-
Base Selection:
-
K₃PO₄ (Potassium Phosphate): Often a good choice. It is a strong enough base to promote the reaction but is generally less harsh than hydroxides.[1][13]
-
Cs₂CO₃ (Cesium Carbonate): A strong, soluble base that is often effective, but can be aggressive. Use with caution.[2]
-
KF (Potassium Fluoride): A much milder base that can be effective, especially under anhydrous conditions, minimizing protodeboronation.[2]
-
-
Solvent System: The choice of solvent affects the solubility of the reagents and the reaction kinetics.
-
Aprotic Ethers with Water: Mixtures like Dioxane/H₂O or THF/H₂O (typically 4:1 to 10:1) are very common and effective. The water helps to solubilize the inorganic base.[1][3]
-
Aprotic Polar Solvents: DMF can be used, sometimes with water, but may require higher temperatures.[8][14]
-
Aromatic Hydrocarbons: Toluene is a good choice, especially when trying to minimize water content.[15]
-
The Competing Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Common side reactions with 3-Ethoxy-5-formylphenylboronic acid
Welcome to the technical support center for 3-Ethoxy-5-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth troubleshooting advice and preventative strategies based on established chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in cross-coupling reactions?
A1: The three most prevalent side reactions are protodeboronation, homocoupling, and oxidation of the boronic acid. These reactions can significantly lower the yield of your desired cross-coupled product and complicate purification.
Q2: How can I minimize protodeboronation of my boronic acid?
A2: Minimizing protodeboronation involves careful control of reaction conditions. Key strategies include using anhydrous solvents, degassing the reaction mixture to remove oxygen, and choosing the appropriate base and catalyst system. In some cases, using the corresponding boronic ester can offer greater stability.[1][2]
Q3: What causes the formation of symmetrical biaryl homocoupling products?
A3: Homocoupling is often a palladium-catalyzed process, frequently promoted by the presence of oxygen.[3] It can become a significant side reaction in Suzuki-Miyaura couplings, especially with electron-deficient arylboronic acids. The mechanism can involve the formation of a palladium peroxo complex that reacts with the boronic acid.[4]
Q4: Is this compound susceptible to oxidation?
A4: Yes, arylboronic acids, in general, can be oxidized to the corresponding phenols. The aldehyde (formyl) group on the phenyl ring is an electron-withdrawing group, which can influence the electron density at the boron center and affect its stability towards oxidation.[5]
Troubleshooting Guides
Issue 1: Low Yield of Cross-Coupled Product with Significant Formation of 3-Ethoxytoluene (Protodeboronation Product)
Symptoms:
-
Major peak corresponding to the mass of 3-ethoxytoluene in LC-MS or GC-MS analysis.
-
Low recovery of the desired biaryl product.
-
Presence of unreacted starting materials.
Root Cause Analysis:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can be catalyzed by acids, bases, or transition metals and is often exacerbated by the presence of water.[2][6][7] The aldehyde group on this compound is electron-withdrawing, which can influence the rate of this side reaction.[7]
Troubleshooting Workflow: Mitigating Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Detailed Mitigation Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina).
-
Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous grades of all solid reagents.
-
-
Degas the Reaction Mixture:
-
Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles). This is crucial to remove dissolved oxygen.
-
-
Optimize the Base:
-
Control the Temperature:
-
Higher temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature for a longer duration.
-
-
Use a Boronic Ester:
-
Boronic esters, such as the pinacol ester, are often more stable towards protodeboronation than the corresponding boronic acids.[1] Consider preparing and using the pinacol ester of this compound.
-
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Symptoms:
-
A significant byproduct with a mass corresponding to the dimer of this compound is observed.
-
This byproduct can sometimes co-elute with the desired product, complicating purification.[8]
Root Cause Analysis:
The palladium catalyst used in cross-coupling reactions can also catalyze the oxidative homocoupling of boronic acids to form symmetrical biaryls.[3][9] This side reaction is often promoted by the presence of oxygen, which can react with the Pd(0) catalyst to form a palladium peroxo complex, a key intermediate in the homocoupling pathway.[4]
Logical Relationship: Homocoupling Pathway
Caption: Competing Suzuki and Homocoupling pathways.
Detailed Mitigation Protocol:
-
Rigorous Exclusion of Oxygen:
-
As with protodeboronation, thorough degassing of the reaction mixture is the most critical step to prevent homocoupling.[4]
-
-
Choice of Palladium Precatalyst and Ligand:
-
Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, consider screening different catalyst systems. For instance, highly active catalysts with bulky electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.
-
-
Modify Reaction Stoichiometry:
-
Ensure that the aryl halide is the limiting reagent. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.
-
-
Consider Alternative Coupling Reactions:
Issue 3: Degradation of Starting Material and Formation of 3-Ethoxy-5-hydroxybenzaldehyde (Oxidation Product)
Symptoms:
-
Appearance of a byproduct with a mass corresponding to 3-Ethoxy-5-hydroxybenzaldehyde.
-
Diminished intensity of the starting boronic acid peak in reaction monitoring.
Root Cause Analysis:
The boronic acid functional group is susceptible to oxidation to a hydroxyl group. This can occur in the presence of various oxidants, including reactive oxygen species.[5] The rate of oxidation can be influenced by the electronic properties of the aryl group.[5][11]
Preventative Measures and Troubleshooting:
| Strategy | Rationale |
| Inert Atmosphere | The exclusion of oxygen through rigorous degassing and maintaining an inert atmosphere (N₂ or Ar) is the primary defense against oxidation. |
| Use Fresh Reagents | Ensure the this compound is of high purity and has not degraded during storage. Older batches may have partially oxidized. |
| Control Reaction Time | Avoid unnecessarily long reaction times, as this increases the exposure of the boronic acid to potentially oxidizing conditions. |
| Protecting Groups | In challenging cases, consider protecting the formyl group as an acetal. This alters the electronic properties of the ring and may influence the stability of the boronic acid. The acetal can be removed after the coupling reaction. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation [organic-chemistry.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling of 3-Ethoxy-5-formylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for mitigating the formation of homocoupling byproducts when using this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a biphenyl byproduct in my Suzuki-Miyaura reaction with this compound. What is causing this?
A1: The byproduct you are observing is likely the result of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl compound. For this compound, this would be 3,3'-Diethoxy-5,5'-diformylbiphenyl. This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling instead of the desired cross-coupling.[1][2] Electron-deficient arylboronic acids, such as the one you are using, can be particularly susceptible to this and other side reactions like protodeboronation.[3][4]
Q2: Why is this compound prone to homocoupling?
A2: The electronic properties of this compound make it susceptible to side reactions. The presence of two electron-withdrawing groups (ethoxy and formyl) on the phenyl ring makes the boronic acid electron-deficient. This can slow down the transmetalation step in the catalytic cycle, increasing the lifetime of reactive intermediates that can participate in undesired pathways like homocoupling.[3][4]
Q3: Can my choice of palladium catalyst influence the rate of homocoupling?
A3: Absolutely. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced to the catalytically active Pd(0) in situ.[5] This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[1] Using a pre-formed Pd(0) catalyst or a precatalyst that cleanly generates Pd(0) can help minimize this initial burst of homocoupling.
Q4: How does the base affect the formation of the homocoupling byproduct?
A4: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[6][7] However, an inappropriate choice or concentration of base can be detrimental. A base that is too strong or used in excess can promote side reactions. For electron-deficient boronic acids, a milder base is often recommended to avoid accelerating decomposition pathways.[8]
Troubleshooting Guides
Issue 1: Persistent Homocoupling Despite Degassing
Even with rigorous degassing, you might still observe homocoupling. This could be due to subtle factors in your reaction setup.
Troubleshooting Steps:
-
Evaluate Your Palladium Source and Ligand:
-
Rationale: The ligand's electronic and steric properties significantly influence the catalyst's reactivity and stability. Electron-rich and bulky ligands can promote the desired reductive elimination step and suppress side reactions.[1][9]
-
Recommendation: Switch to a more electron-rich and sterically hindered ligand. Buchwald-type ligands, such as SPhos or XPhos, have been shown to be effective in minimizing homocoupling with challenging substrates.[3][5]
-
-
Optimize Base Selection:
-
Rationale: The strength and solubility of the base are crucial. A strong base can accelerate the decomposition of the electron-deficient boronic acid.
-
Recommendation: Screen milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5][8] Cesium carbonate is particularly effective due to its solubility in organic solvents.
-
-
Solvent System Modification:
-
Rationale: The solvent can influence the stability of the boronic acid and the solubility of the base.[10]
-
Recommendation: While common solvent systems like dioxane/water are effective, consider using anhydrous polar aprotic solvents like DMF or THF if protodeboronation is also a suspected issue.
-
Summary of Recommended Starting Conditions for Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., XPhos Pd G3) | Avoids in situ reduction via homocoupling.[1][5] |
| Ligand | Electron-rich, bulky phosphine (e.g., SPhos, XPhos) | Promotes reductive elimination and stabilizes the catalyst.[3][9] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder conditions can reduce boronic acid decomposition.[5][8] |
| Solvent | Degassed 1,4-Dioxane/H₂O (e.g., 10:1) or anhydrous THF | Balances reagent solubility and minimizes water-related side reactions.[5] |
| Temperature | Start at a lower temperature (e.g., 80 °C) and slowly increase if needed. | Minimizes thermal decomposition of the boronic acid. |
Issue 2: Low Yield of Desired Product with Concurrent Homocoupling
This scenario suggests that the desired cross-coupling pathway is slow, allowing the homocoupling side reaction to compete effectively.
Troubleshooting Workflow:
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions with Substituted Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low conversion and yield, when working with sterically hindered or electronically demanding substituted boronic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Section 1: The First-Pass Diagnosis
Q1: My Suzuki reaction has very low or no conversion. What are the first things I should check?
A1: When a reaction fails completely, it's crucial to return to the fundamentals before exploring more complex variables. The issue often lies in one of three areas: the catalyst's activity, the integrity of the reagents, or the reaction environment.[1]
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the reaction will not initiate.[2]
-
Reagent Quality (Especially the Boronic Acid): Boronic acids can be prone to decomposition over time, especially if improperly stored. A key decomposition pathway is the formation of the trimeric anhydride (a boroxine) upon dehydration, which can alter reactivity.[4]
-
Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidation of the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of your boronic acid, further reducing the yield of your desired product.[1][7]
-
Troubleshooting Step: Ensure your solvent is rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles. The reaction vessel should be thoroughly purged with inert gas before adding reagents.
-
Section 2: Dealing with "Difficult" Substrates - Steric & Electronic Effects
Q2: I'm using a di-ortho-substituted (sterically hindered) boronic acid and seeing very low yield. How can I overcome this?
A2: This is a classic challenge in Suzuki couplings. Steric hindrance, especially from ortho-substituents on the boronic acid or the aryl halide, can dramatically slow down two key steps in the catalytic cycle: oxidative addition and reductive elimination.[2][8] The standard Pd(PPh₃)₄ catalyst is often ineffective for these demanding substrates.[2]
The solution lies in choosing a ligand that can accelerate these sluggish steps.
-
Ligand Choice is Critical: You need a ligand that is both bulky and electron-rich .
-
Bulky ligands promote the final reductive elimination step, which is often the rate-limiting step for hindered substrates, to release the product from the palladium center.[9]
-
Electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition of the aryl halide.
-
-
Recommended Ligand Classes:
-
Biaryl Phosphines (Buchwald Ligands): These are the go-to choice for hindered couplings. Ligands like SPhos, XPhos, and RuPhos are designed to create a highly active, coordinatively unsaturated palladium center that can accommodate bulky substrates.[2]
-
Dialkylbiaryl Phosphines: For extremely hindered systems, ligands like AntPhos have shown unprecedented reactivity.[10]
-
N-Heterocyclic Carbenes (NHCs): These can also be highly effective alternatives to phosphine ligands for sterically demanding reactions.[2]
-
-
Base and Temperature Adjustments:
-
Stronger Bases: Hindered couplings often require stronger, non-nucleophilic bases to facilitate the transmetalation step. Switch from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄, Cs₂CO₃, or even K-Ot-Bu for very challenging cases.[2]
-
Higher Temperatures: Increased temperature can help overcome the activation energy barrier for hindered substrates.
-
| Substrate Challenge | Recommended Ligand Class | Specific Ligand Examples | Palladium Source | Typical Base |
| Moderately Hindered (e.g., single ortho-substituent) | Biaryl Phosphines | SPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₂CO₃, K₃PO₄ |
| Highly Hindered (e.g., di-ortho-substituent) | Bulky Biaryl Phosphines | XPhos, BrettPhos | Buchwald Precatalysts | K₃PO₄, Cs₂CO₃ |
| Extremely Hindered | Specialized Biaryl Phosphines | AntPhos | Pd-AntPhos Catalyst[10] | K₃PO₄, K-Ot-Bu |
Q3: My boronic acid has a strong electron-withdrawing group (EWG), and the reaction is very slow. Why is this happening and what should I do?
A3: The electronic nature of the substituent on the boronic acid significantly impacts the transmetalation step. Electron-withdrawing groups decrease the nucleophilicity of the organic group attached to boron, making its transfer to the palladium center more difficult and slowing the overall reaction rate.[11] This is in contrast to electron-donating groups (EDGs), which generally enhance the reaction rate.[11][12]
-
Troubleshooting Strategies:
-
Optimize the Base: The role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[13][14][15] For electron-deficient boronic acids, ensuring efficient formation of this species is critical. Using a stronger base (K₃PO₄, Cs₂CO₃) or a fluoride source (CsF, KF) can be beneficial.
-
Increase Temperature: As with steric hindrance, higher temperatures can provide the necessary energy to push the sluggish transmetalation forward.
-
Use a More Active Catalyst System: Employing electron-rich and bulky ligands (see Q2) can create a more reactive palladium center that is better able to accept the less nucleophilic aryl group.
-
Consider Boronate Esters: While boronic acids are generally more reactive, certain boronate esters can exhibit enhanced rates of transmetalation under specific anhydrous conditions, potentially bypassing problematic hydrolysis pathways.[16][17]
-
Section 3: Identifying and Mitigating Unwanted Side Reactions
Q4: I'm seeing a significant amount of a byproduct that is just my starting arene (without the boronic acid). What is this and how do I stop it?
A4: You are observing protodeboronation , one of the most common and frustrating side reactions in Suzuki couplings.[5] It is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and generating a byproduct that can complicate purification.[18][19]
-
Causes of Protodeboronation:
-
Substrate Instability: Heteroaromatic boronic acids (especially 2-pyridyl) and electron-deficient arylboronic acids are notoriously susceptible to this pathway.[19][20][21]
-
Reaction Conditions: The reaction is often accelerated by high temperatures, prolonged reaction times, and the presence of water and base.[19] Both acid- and base-catalyzed mechanisms exist.[5]
-
-
Mitigation Strategies:
-
Use a More Stable Boron Reagent (The Best Solution): This is the most effective strategy. Convert your unstable boronic acid into a more robust derivative before the coupling reaction.
-
Pinacol Boronate Esters: Offer significantly enhanced stability and are often crystalline solids that are easy to handle and purify.[6][18]
-
MIDA Boronate Esters & Organotrifluoroborates: These are designed for a "slow-release" of the active boronic acid into the reaction medium.[5][22] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition while still allowing the desired cross-coupling to occur.[5]
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion.
-
Use a Weaker Base: Strong bases can accelerate protodeboronation. Consider switching to milder bases like K₂CO₃ or KF.[20]
-
Minimize Water: While some water is often necessary, excessive amounts can promote this side reaction. Try using a biphasic solvent system (e.g., Toluene/H₂O) or carefully dried solvents.
-
-
Caption: A decision tree for troubleshooting protodeboronation.
Q5: My main byproduct is a symmetrical biaryl formed from two of my boronic acid molecules. What is causing this homocoupling?
A5: This side reaction is known as homocoupling . It is a palladium-catalyzed reaction that couples two molecules of the organoboron reagent together.[18]
-
Primary Cause: The most common cause of homocoupling is the presence of an oxidant, most frequently oxygen , in the reaction mixture.[1][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling pathway.
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are completely free of oxygen (see Q1).
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help, as it avoids any inefficient in situ reduction of a Pd(II) source that might leave residual Pd(II) species.
-
Optimize Ligand: In some cases, using bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[2][3]
-
Slow Addition: For particularly sensitive substrates, slow addition of the boronic acid to the reaction mixture via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[2][3]
-
Section 4: Reagent Selection and Experimental Protocols
Q6: Should I use a boronic acid or a boronate ester? What are the trade-offs?
A6: The choice between a boronic acid and its ester derivative involves a fundamental trade-off between reactivity and stability.[6]
-
Boronic Acids: Are generally more reactive and can lead to faster reaction times. This higher reactivity is attributed to their Lewis acidity, which facilitates transmetalation.[6] However, they are less stable and more prone to decomposition pathways like protodeboronation and boroxine formation.[6][18]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify by chromatography, and store for long periods.[6][18] While sometimes considered less reactive, modern catalytic systems and conditions have been developed where they perform exceptionally well, sometimes even outperforming the corresponding acids, especially when the acid is unstable.[21]
| Feature | Boronic Acids | Boronate Esters (Pinacol) |
| Reactivity | Generally higher, faster reactions.[6] | Can be slower, but highly effective with optimized conditions. |
| Stability | Lower; susceptible to protodeboronation and boroxine formation.[6][18] | High; robust, long shelf-life, stable to chromatography.[6][18] |
| Handling | Can be difficult to purify; may require storage under inert atmosphere. | Often crystalline solids, easy to handle and purify.[18] |
| Best Use Case | For stable, reactive systems where speed is a priority. | For unstable boronic acids (heteroaryl, vinyl) or when long-term storage and handling ease are critical.[18] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction components.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted Suzuki Coupling
This protocol is a robust starting point for many couplings, particularly for library synthesis or when thermal energy is needed to drive a difficult reaction.[23]
-
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or Toluene, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vessel in the microwave reactor. Heat to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-45 minutes). Monitor pressure to ensure it remains within safe limits.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a Stable Diethanolamine (DEA) Boronate Adduct
For boronic acids that are particularly unstable, converting them to a DEA adduct can make them air- and water-stable crystalline solids that can be used directly in Suzuki couplings.[1][24]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form, sometimes after the initial solid dissolves completely.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in your Suzuki protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Ethoxy-5-formylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered when using 3-Ethoxy-5-formylphenylboronic acid in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Our approach is rooted in mechanistic understanding to empower you to diagnose and solve challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?
A1: When a Suzuki-Miyaura reaction involving this compound fails, several factors related to the unique structure of this boronic acid could be at play, leading to the deactivation of your palladium catalyst. The primary suspects are:
-
Protodeboronation: The presence of an electron-withdrawing formyl group can make the boronic acid susceptible to protodeboronation, especially under harsh basic and aqueous conditions. This process replaces the boronic acid moiety with a hydrogen atom, effectively removing your nucleophile from the reaction.[1]
-
Aldehyde-Mediated Deactivation: The formyl group is not an innocent bystander. It can directly interact with the palladium catalyst in several ways:
-
Decarbonylation: Palladium catalysts are known to mediate the decarbonylation of aldehydes, which would lead to the formation of 1-ethoxy-3-methoxybenzene and consumption of your starting material.[2] This process can also lead to the formation of inactive palladium carbonyl species.
-
Reduction of the Aldehyde: Under certain conditions, particularly with specific bases and solvents, the aldehyde group can be reduced to a hydroxymethyl group.[3] This side reaction consumes the starting material and may involve the active catalyst.
-
Coordination to Palladium: The oxygen of the aldehyde can coordinate to the palladium center, potentially inhibiting substrate or ligand exchange, and thus stalling the catalytic cycle.
-
-
Formation of Inactive Palladium Species: As with many palladium-catalyzed reactions, the formation of palladium black (agglomerated nanoparticles) is a common sign of catalyst deactivation.[4] This can be caused by impurities, suboptimal ligand choice, or inappropriate reaction conditions.
-
Homocoupling: The self-coupling of two molecules of this compound can occur, particularly in the presence of oxygen.[5] This side reaction consumes the boronic acid and can be promoted by certain palladium(II) species.
Q2: I'm observing a significant amount of a byproduct that appears to be 3-ethoxyanisole. What is happening and how can I prevent it?
A2: The formation of 3-ethoxyanisole is a strong indicator of protodeboronation . The electron-withdrawing nature of the formyl group on this compound makes the C-B bond more susceptible to cleavage by protons, a reaction often facilitated by base and water.
Troubleshooting Protodeboronation:
| Strategy | Mechanism | Recommended Action |
| Use Milder Bases | Strong bases in aqueous media can accelerate protodeboronation. | Switch to milder bases such as K3PO4, Cs2CO3, or K2CO3. Avoid strong bases like NaOH or KOH if possible. |
| Anhydrous Conditions | Water is a proton source for protodeboronation. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[6] |
| Protect the Boronic Acid | Conversion to a boronate ester can increase stability. | Consider converting the boronic acid to its pinacol ester derivative prior to the coupling reaction. |
| Optimize Reaction Temperature | Higher temperatures can increase the rate of protodeboronation. | Run the reaction at the lowest effective temperature. |
Experimental Protocol: Conversion to Pinacol Ester
-
To a stirred solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or dichloromethane), add pinacol (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.
Q3: My reaction mixture is turning black, and I'm getting low yields. What does the black precipitate signify, and how can I mitigate it?
A3: The black precipitate is likely palladium black , which is comprised of agglomerated palladium nanoparticles.[4] Its formation indicates that the active, soluble palladium catalyst is precipitating out of solution, leading to a loss of catalytic activity.
Troubleshooting Palladium Black Formation:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Ligand | The ligand may not be effectively stabilizing the palladium nanoparticles. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. |
| High Temperature | Excessive heat can lead to ligand dissociation and catalyst agglomeration. | Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. |
| Impurities | Impurities in reagents or solvents can poison the catalyst. | Use high-purity reagents and freshly distilled or degassed solvents. |
| Oxygen Contamination | Oxygen can lead to the formation of palladium oxides and subsequent decomposition. | Thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
Workflow for Optimizing Ligand and Temperature:
Caption: Iterative optimization workflow for Suzuki-Miyaura reactions.
Troubleshooting Guide: Aldehyde-Specific Deactivation
The formyl group of this compound presents unique challenges. Below is a guide to address these specific issues.
Issue 1: Decarbonylation
The loss of the formyl group as carbon monoxide can be catalyzed by palladium. This not only consumes your starting material but can also poison the catalyst by forming stable palladium carbonyl complexes.
Diagnostic Clues:
-
Formation of 1,3-diethoxybenzene as a byproduct.
-
Stalled reaction even with seemingly active catalyst conditions.
Mitigation Strategies:
-
Lower Reaction Temperature: Decarbonylation is often more prevalent at higher temperatures.
-
Ligand Choice: The choice of ligand can influence the propensity for decarbonylation. Less electron-rich ligands may disfavor this pathway.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to minimize this side reaction.
Issue 2: Aldehyde Reduction
In the presence of a suitable hydrogen source (e.g., from a solvent or base), the aldehyde can be reduced to an alcohol.
Diagnostic Clues:
-
Formation of (3-ethoxy-5-(hydroxymethyl)phenyl)boronic acid or the corresponding coupled product.
Mitigation Strategies:
-
Choice of Base and Solvent: Avoid conditions known to promote aldehyde reduction. For instance, some amine bases in protic solvents could be problematic.
-
Strictly Anhydrous Conditions: While water can promote protodeboronation, in some cases, it can also be a source of protons for reduction. Using anhydrous conditions can help minimize this.
Catalyst Deactivation Pathways Summary:
Caption: Potential pathways for catalyst deactivation and side reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Suzuki Coupling Products Containing an Ethoxy Group
Welcome to the technical support center for chemists and researchers navigating the complexities of purifying Suzuki-Miyaura coupling products, specifically those bearing an ethoxy (-OCH2CH3) substituent. The presence of this seemingly simple functional group can introduce subtle yet significant challenges in achieving high purity of your target biaryl compounds. This guide is designed to provide you with field-proven insights and troubleshooting strategies to streamline your purification workflow.
The Ethoxy Group: A Double-Edged Sword in Purification
The ethoxy group, an electron-donating substituent, can influence the outcome of a Suzuki coupling reaction and subsequent purification in several ways.[1] While often beneficial for the coupling reaction itself, it imparts specific physicochemical properties to the product that must be considered during workup and purification.
The primary influence of the ethoxy group is on the molecule's polarity. The oxygen atom introduces a polar component, but the ethyl chain adds non-polar, hydrophobic character.[2][3] This dual nature can lead to solubility profiles that complicate standard purification techniques like chromatography and crystallization.
Pre-Purification Strategy: The Workup
A well-executed workup is the first and most critical step in simplifying your purification. The goal is to remove the bulk of inorganic salts, the base, and water-soluble boron-containing byproducts.
A typical workup involves quenching the reaction, followed by dilution with an organic solvent and washing with aqueous solutions.[4]
Frequently Asked Questions: Workup
Q1: My product seems to be partially soluble in the aqueous layer during extraction. What should I do?
A1: This is a common issue with ethoxy-substituted biaryls due to the polarity imparted by the ether oxygen.
-
Solution 1: Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, "salting out" your organic product and driving it into the organic phase.
-
Solution 2: Back-Extraction: After separating the layers, re-extract the aqueous phase with a fresh portion of your organic solvent to recover any dissolved product.
Q2: I'm observing an emulsion during my workup that is difficult to break.
A2: Emulsions are common when dealing with compounds that have both polar and non-polar characteristics.
-
Solution 1: Add Brine: As with solubility issues, adding brine can help to break the emulsion.
-
Solution 2: Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Solution 3: Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can often break the emulsion.
Method 1: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying Suzuki coupling products. However, the presence of an ethoxy group can lead to co-elution with common byproducts.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Co-elution of Product and Starting Aryl Halide | Similar polarity between the product and the starting material. The ethoxy group may not sufficiently alter the polarity to achieve baseline separation. | 1. Solvent System Optimization: Experiment with different solvent systems. If you're using a standard hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol or a toluene-based system.[5] 2. Decrease the Rf: Aim for an Rf value of 0.1-0.2 for your product on the TLC plate. This will require more solvent but will improve separation.[5] 3. Use a Longer Column: A longer column increases the number of theoretical plates, enhancing separation.[5] |
| Co-elution of Product and Boronic Acid/Ester Homocoupling Byproduct | The homocoupled byproduct can have a very similar polarity to the desired cross-coupled product. This is especially true if both coupling partners are of similar size and functionality. | 1. Optimize Reaction Conditions: The best solution is to prevent the formation of this byproduct. Ensure rigorous degassing of your reaction mixture to remove oxygen, which promotes homocoupling.[6][7] 2. Alternative Chromatography: Consider using a different stationary phase, such as alumina or a functionalized silica gel, which may offer different selectivity. |
| Streaking or Tailing of the Product on the Column | The ethoxy group's oxygen can interact with the acidic silanol groups on the silica gel, leading to poor peak shape. | 1. Add a Modifier: Add a small amount (0.1-1%) of triethylamine to your eluent to neutralize the acidic sites on the silica. 2. Use Neutralized Silica: Commercially available neutralized silica gel can be used to minimize these interactions. |
Workflow for Optimizing Column Chromatography
Caption: A decision-making workflow for selecting an appropriate solvent system for column chromatography.
Method 2: Crystallization
Crystallization can be a highly effective method for obtaining exceptionally pure material, especially if your ethoxy-substituted biaryl is a solid.
Frequently Asked Questions: Crystallization
Q1: I'm struggling to find a suitable solvent system for crystallization.
A1: The key is to find a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solution: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). Look for a single solvent that meets the criteria. If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.
Q2: My product is crashing out of solution as an oil, not crystals.
A2: Oiling out occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in that solvent system.
-
Solution 1: Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath.
-
Solution 2: Use a More Dilute Solution: Start with a larger volume of solvent to prevent the solution from becoming supersaturated too quickly.
-
Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth.
Method 3: Specialized Boron Scavenging Techniques
Boronic acids and their byproducts are notoriously difficult to remove completely. If trace amounts of boron-containing impurities persist after chromatography or crystallization, specialized techniques may be necessary.
Protocol: Diethanolamine Treatment for Boronic Acid Removal
This protocol is effective for scavenging unreacted boronic acid from a reaction mixture or a crude product. Diethanolamine forms a stable adduct with the boronic acid, which can often be removed by filtration or a simple extraction.[6][8]
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add diethanolamine (1.0-1.2 equivalents relative to the starting boronic acid).
-
Stir the mixture at room temperature for 1-2 hours.
-
If a precipitate forms, it can be removed by vacuum filtration.
-
If no precipitate forms, wash the organic solution with water or a dilute aqueous acid (e.g., 1M HCl) to extract the diethanolamine-boronic acid adduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Purification Strategy
Caption: A general purification strategy for Suzuki coupling products.
Final Purity Analysis
Always confirm the purity of your final product using appropriate analytical techniques, such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.
-
LC-MS: To assess purity and confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is often indicative of high purity for solid compounds.
By understanding the specific challenges posed by the ethoxy group and employing these targeted troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.
References
Stability of 3-Ethoxy-5-formylphenylboronic acid under basic conditions
Welcome to the technical support center for 3-Ethoxy-5-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile reagent in your experiments. Here, we will delve into the stability of this compound, particularly under basic conditions, to help you optimize your reaction outcomes and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The primary stability concerns for this compound in basic media are two-fold: degradation of the boronic acid moiety and side reactions involving the formyl group.
-
Protodeboronation: This is a major degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-ethoxybenzaldehyde. This reaction is often catalyzed by aqueous bases.[1] The rate of protodeboronation is highly dependent on the pH, temperature, and the electronic properties of the substituents on the aromatic ring.[2]
-
Oxidation: The boronic acid can be oxidized to the corresponding phenol, 3-ethoxy-5-formylphenol. This process can be accelerated by the presence of oxidizing agents and certain metal catalysts, particularly under basic conditions.[3][4]
-
Cannizzaro Reaction: The formyl group is susceptible to the Cannizzaro reaction under strongly basic conditions (high pH). This disproportionation reaction results in the formation of the corresponding alcohol (3-ethoxy-5-(hydroxymethyl)phenyl)boronic acid and carboxylic acid (3-carboxy-5-ethoxyphenyl)boronic acid.[3][5][6]
Q2: How do the ethoxy and formyl substituents affect the stability of the boronic acid?
A2: The ethoxy (-OEt) and formyl (-CHO) groups have opposing electronic effects that influence the stability of this compound.
-
The ethoxy group is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. Generally, EDGs increase the pKa of the boronic acid, making it less acidic.[7]
-
The formyl group is an electron-withdrawing group (EWG) through both induction and resonance, which decreases the electron density on the aromatic ring. EWGs decrease the pKa of the boronic acid, making it more acidic.[8]
The net effect of these two groups on the pKa and overall stability is a balance of their individual contributions. The increased acidity due to the formyl group can lead to a higher concentration of the more reactive tetrahedral boronate species at a lower pH.[7]
Q3: What is the optimal pH range for using this compound in Suzuki-Miyaura coupling reactions?
A3: The optimal pH for a Suzuki-Miyaura coupling is a compromise between activating the boronic acid and minimizing its degradation. The reaction requires a base to form the active boronate species. However, excessively high pH can accelerate protodeboronation and the Cannizzaro reaction. A patent for the purification of formylphenylboronic acids suggests that a pH range of 8 to 11 is optimal to maintain the stability of the formyl group and avoid the Cannizzaro reaction. We recommend starting with a mildly basic condition (e.g., using bases like K₂CO₃ or K₃PO₄) and monitoring the reaction closely for byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired Suzuki coupling product | 1. Protodeboronation of this compound. 2. Incomplete reaction. 3. Oxidation of the boronic acid. | 1. Use milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH or KOH). Lower the reaction temperature. Reduce the reaction time. Use anhydrous solvents if possible. 2. Increase catalyst loading or try a different palladium catalyst/ligand system. Ensure all reagents are pure and dry. 3. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen. Add a small amount of an antioxidant if compatible with the reaction. |
| Formation of 3-ethoxybenzaldehyde as a major byproduct | Protodeboronation is the primary degradation pathway. | This is a clear indication of boronic acid degradation. Follow the recommendations for low yield due to protodeboronation. Consider using a boronic ester (e.g., pinacol ester) which can be more stable under certain conditions. |
| Formation of 3-ethoxy-5-(hydroxymethyl)phenylboronic acid and/or 3-carboxy-5-ethoxyphenylboronic acid | The Cannizzaro reaction of the formyl group has occurred due to excessively strong basic conditions. | Avoid strong bases like NaOH and KOH. Use weaker inorganic bases such as K₂CO₃ or organic bases like triethylamine. Ensure the pH of the reaction mixture does not exceed 11. |
| Inconsistent results between batches | 1. Degradation of this compound during storage. 2. Variable quality of the reagent. | 1. Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere. Boronic acids can form cyclic anhydrides (boroxines) upon storage, which may affect reactivity. 2. Purchase from a reputable supplier and check the purity of each new batch by NMR or LC-MS before use. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound under Basic Conditions
This protocol allows for the semi-quantitative assessment of the stability of the boronic acid under your specific reaction conditions.
Materials:
-
This compound
-
Your chosen base (e.g., K₂CO₃, NaOH)
-
Your chosen solvent (e.g., dioxane/water, toluene/water)
-
Internal standard (e.g., durene, undecane)
-
Reaction vessel (e.g., sealed vial)
-
Analytical equipment (HPLC or GC-MS)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
In a reaction vessel, add the chosen base.
-
Add the stock solution to the reaction vessel, ensuring the final concentrations mimic your planned reaction.
-
Heat the mixture to your intended reaction temperature.
-
Take aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench each aliquot with a dilute acid (e.g., 1M HCl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by HPLC or GC-MS to quantify the remaining this compound and the formation of any degradation products (e.g., 3-ethoxybenzaldehyde).
-
Plot the concentration of the boronic acid versus time to determine its degradation rate under your conditions.
Visualizing Degradation Pathways
The following diagram illustrates the key degradation pathways of this compound under basic conditions.
Caption: Key degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The workflow for assessing the stability of the boronic acid is outlined below.
Caption: Workflow for stability assessment of the boronic acid.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation of Formyl-Substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in cross-coupling chemistry: the protodeboronation of formyl-substituted phenylboronic acids. My goal is to equip you with the mechanistic understanding and actionable protocols to minimize this undesired pathway, thereby improving reaction efficiency, yield, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with formyl-substituted phenylboronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In essence, your boronic acid starting material reverts to the corresponding aldehyde (e.g., 4-formylphenylboronic acid becomes benzaldehyde). This is a major issue in reactions like the Suzuki-Miyaura coupling because it consumes your key reagent, reduces the yield of your desired coupled product, and complicates purification by introducing a significant byproduct.[2][3] Formyl-substituted phenylboronic acids are particularly susceptible due to the electron-withdrawing nature of the formyl group, which can destabilize the C-B bond.[2]
Q2: What are the primary factors that promote this unwanted side reaction?
A2: The propensity for protodeboronation is highly dependent on reaction conditions.[1] Key factors include:
-
pH and Basicity: The reaction is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[4] Base-catalyzed mechanisms involve the formation of a more reactive boronate species ([ArB(OH)3]⁻) that is susceptible to protonolysis by water or other protic sources.[1][2][4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4]
-
Presence of Water: Water acts as the proton source in many cases, making anhydrous conditions a potential, though not always practical, solution.[1][2]
-
Catalyst Activity: If the rate of the desired catalytic cycle (i.e., cross-coupling) is slow, the boronic acid has more time to decompose via protodeboronation.[5][6]
-
Substrate Electronics: As mentioned, electron-deficient arylboronic acids, such as those with a formyl group, are inherently more prone to this decomposition pathway.[2]
Q3: How can I quickly determine if protodeboronation is occurring in my reaction?
A3: The most direct way is to monitor your reaction mixture using analytical techniques that can identify the aldehyde byproduct.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective. You will see a new peak in your chromatogram with a mass corresponding to the protodeboronated product (e.g., benzaldehyde if you started with a formylphenylboronic acid).[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The appearance of a characteristic singlet for the aldehyde proton (typically around 9-10 ppm) is a clear indicator.[7]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Also an excellent method for detecting the formation of the often volatile aldehyde byproduct.[7]
Q4: Are ortho-formylphenylboronic acids more or less stable than their para-substituted counterparts?
A4: ortho-Formylphenylboronic acids can exhibit unique behavior. They are known to exist in equilibrium with a cyclic hemiacetal form (a benzoxaborole). This cyclization can, in some cases, offer a degree of protection against protodeboronation by altering the electronics and sterics at the boron center. However, the stability is highly dependent on the specific reaction conditions and solvent.[9][10]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues with a focus on root cause analysis and providing robust, field-proven solutions.
Issue 1: Significant protodeboronation is detected early in the reaction, leading to low conversion.
-
Root Cause Analysis: This scenario often points to a slow catalytic cycle relative to the rate of protodeboronation. The conditions may be too harsh, or the catalyst system may not be active enough for your specific substrates. The chosen base could also be too aggressive, promoting boronic acid decomposition over transmetallation.
-
Solutions & Experimental Protocols:
-
Optimize the Catalyst System: The goal is to accelerate the productive cross-coupling reaction so it outcompetes the decomposition.[1]
-
Ligand Screening: Switch to more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., from PEPPSI-IPr precatalysts). These can generate highly active Pd(0) species that facilitate faster catalytic turnover.[5]
-
Palladium Precatalyst: Use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that forms the active Pd(0) species under mild conditions.[5]
-
-
Base Selection and Screening: The choice of base is critical as it directly influences the pH of the reaction.[4][11]
-
Weaker Bases: Instead of strong bases like NaOH or KOH, try milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective, particularly in less aqueous environments.
-
-
Temperature and Time Management:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion. Start at room temperature or 40-50 °C and only increase if necessary.[4]
-
Monitor Closely: Use LC-MS to track the reaction progress every 30-60 minutes. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining reagents to harsh conditions.
-
-
Issue 2: Protodeboronation is minimal initially but increases significantly over time, resulting in stalled reactions and inconsistent yields.
-
Root Cause Analysis: This suggests that the boronic acid is not stable over the full course of the reaction. The prolonged exposure to the reaction conditions (heat, base, water) is the primary culprit.
-
Solutions & Experimental Protocols:
-
The "Slow-Release" Strategy: This is a highly effective approach for unstable boronic acids.[3][12] The idea is to protect the boronic acid and have it slowly released into the reaction mixture, keeping its instantaneous concentration low and thus minimizing decomposition.[1][12]
-
Convert to a Boronic Ester: The most common strategy is to use a more stable boronate ester, such as a pinacol ester (B(pin)) or an MIDA boronate.[1][5] These esters are more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the active boronic acid for the catalytic cycle.
-
Protocol for Pinacol Ester Formation:
-
Combine the formyl-substituted phenylboronic acid (1.0 eq), pinacol (1.1 eq), and a solvent like toluene or dioxane.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.
-
-
-
Solvent System Modification:
-
Anhydrous Conditions: While challenging, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source.[6] This involves using anhydrous solvents (e.g., toluene, dioxane, THF), oven-dried glassware, and an inert atmosphere (N₂ or Ar).
-
Aprotic Solvent Mixtures: Reduce the amount of water in solvent mixtures like dioxane/water. Try ratios of 5:1 or 10:1 instead of the more common 2:1 or 3:1.
-
-
Issue 3: The cross-coupling reaction appears successful by crude analysis, but the desired product is lost during workup and purification.
-
Root Cause Analysis: Protodeboronation is not limited to the reaction conditions; it can also occur during acidic or basic aqueous workups or on silica gel during column chromatography.[1]
-
Solutions & Experimental Protocols:
-
Neutralize with Care: Avoid strongly acidic or basic conditions during the aqueous workup. Use a buffered solution (e.g., saturated ammonium chloride or a phosphate buffer) to quench the reaction and adjust the pH to near neutral before extraction.
-
Alternative Purification:
-
Deactivated Silica: If column chromatography is necessary, consider using silica gel that has been deactivated by pre-treating it with a solvent mixture containing a small amount of a non-polar organic base like triethylamine (e.g., hexane/ethyl acetate with 1% TEA).
-
Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography, which can be less harsh.
-
Crystallization: If your product is a solid, crystallization is an excellent purification method that avoids exposure to silica gel altogether.
-
-
Data & Visualization
To aid in decision-making, the following table summarizes the general effect of different bases on the rate of protodeboronation.
| Base Type | Examples | Relative Rate of Protodeboronation | Recommended Use Case |
| Strong Hydroxide | NaOH, KOH, Ba(OH)₂ | High to Very High | Avoid for sensitive substrates; use only with highly active catalysts. |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to High | Good starting point; Cs₂CO₃ is often milder and more effective.[6] |
| Phosphates | K₃PO₄ | Low to Moderate | Often an excellent choice for suppressing protodeboronation. |
| Organic Amines | TEA, DIPEA | Low | Useful for specific applications, often under anhydrous conditions. |
Visualizing the Problem: The Protodeboronation Mechanism
The diagram below illustrates the base-catalyzed protodeboronation pathway, which competes directly with the desired Suzuki-Miyaura catalytic cycle.
Caption: Base-catalyzed protodeboronation pathway competing with the Suzuki cycle.
Troubleshooting Workflow: A Decision Tree
Use this logical diagram to guide your experimental troubleshooting process when facing issues with protodeboronation.
Caption: A step-by-step decision tree for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: 3-Ethoxy-5-formylphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 3-Ethoxy-5-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this versatile reagent in your synthetic endeavors, with a particular focus on the critical role of temperature in Suzuki-Miyaura cross-coupling reactions.
Introduction: Understanding the Reagent
This compound is an aromatic boronic acid featuring an electron-withdrawing formyl group and an electron-donating ethoxy group. This substitution pattern influences its reactivity in palladium-catalyzed cross-coupling reactions. The formyl group makes the boronic acid electron-deficient, which can impact the transmetalation step of the catalytic cycle. Careful optimization of reaction parameters, especially temperature, is crucial for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines or protodeboronation, so proper storage is key to maintaining reagent integrity.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the first parameters I should investigate?
A2: For low-yielding Suzuki-Miyaura reactions, a systematic review of your reaction conditions is recommended. Key parameters to check include:
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligand are active. For electron-deficient boronic acids, consider using electron-rich and bulky ligands like those from the Buchwald or SPhos families.
-
Base: The choice and quality of the base are critical. A strong base is often required to facilitate the transmetalation of electron-deficient boronic acids. Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction.
-
Solvent: The solvent system must be appropriate for the chosen base and temperature. Common choices include dioxane/water or toluene/water mixtures. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
Temperature: This is a crucial parameter. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or promote side reactions. A systematic temperature screen is often necessary.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What is the likely cause and how can I mitigate it?
A3: Homocoupling of boronic acids is often a result of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), a species that can promote this side reaction. To minimize homocoupling, ensure your reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas throughout the reaction.
Q4: Can I use microwave irradiation to accelerate reactions with this compound?
A4: Yes, microwave-assisted heating can be an effective method for accelerating Suzuki-Miyaura reactions. It allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times.[1] However, it is important to carefully monitor the temperature and pressure within the microwave vessel, as excessive temperatures can still lead to decomposition. A typical starting point for microwave conditions would be a temperature range of 80-150°C, with reaction times often in the range of 15-30 minutes.[1]
Troubleshooting Guide: Temperature-Related Issues
The thermal sensitivity of the catalyst and substrates in a Suzuki-Miyaura coupling makes temperature a critical parameter to control.
Problem 1: Reaction is sluggish or does not proceed to completion.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Thermal Energy | The activation energy for one or more steps in the catalytic cycle (e.g., oxidative addition or reductive elimination) is not being met at the current reaction temperature. | Gradually increase the reaction temperature in 10°C increments. For many systems using solvents like dioxane or toluene, a range of 80-110°C is effective. Monitor the reaction by TLC or LC-MS at each temperature point to assess progress. |
| Poor Solubility of Reagents | One or more of the reaction components (boronic acid, aryl halide, or base) may have poor solubility at lower temperatures, limiting their availability in the reaction medium. | Increasing the temperature will often improve solubility. Alternatively, consider a different solvent system with better solvating power for your specific substrates, such as DMF, though be mindful of its high boiling point and potential for side reactions at elevated temperatures. |
Problem 2: Low yield of desired product with evidence of catalyst decomposition (e.g., formation of palladium black).
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can lead to the thermal decomposition of the palladium catalyst, causing it to precipitate out of solution as inactive palladium black. This is often observed at temperatures exceeding 120-140°C, depending on the catalyst system. | Reduce the reaction temperature. If a higher temperature is required for reactivity, consider using a more thermally stable catalyst system, such as a palladacycle precatalyst or a catalyst with bulky, electron-rich phosphine ligands that stabilize the palladium center. |
| Ligand Dissociation | At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation and decomposition. | Use a bidentate (chelating) ligand or a ligand with a larger cone angle, which can form a more stable complex with the palladium. Increasing the ligand-to-palladium ratio can also sometimes help, but this should be done judiciously. |
Problem 3: Formation of significant side products, such as protodeboronation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature-Accelerated Side Reactions | Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be accelerated at higher temperatures, especially in the presence of water and a strong base. Electron-deficient boronic acids can be particularly susceptible to this side reaction. | Lower the reaction temperature to find a balance where the rate of the desired coupling is still reasonable, but the rate of protodeboronation is minimized. Consider using anhydrous conditions or a milder base (e.g., K₂CO₃ instead of K₃PO₄) to disfavor this pathway. |
Visualizing Reaction Workflows and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Troubleshooting Temperature-Related Issues
Experimental Protocol: A General Guideline
The following is a general protocol for a Suzuki-Miyaura coupling reaction with this compound and an aryl bromide. This should be considered a starting point, and optimization may be necessary for your specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the reaction vessel in a preheated oil bath at 90-100°C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of electron-deficient boronic acids and should serve as a robust starting point for your experiments.
References
Technical Support Center: Optimizing Coupling Reactions with 3-Ethoxy-5-formylphenylboronic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Ethoxy-5-formylphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction times and overall success in your coupling experiments, primarily focusing on the Suzuki-Miyaura reaction.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures. However, its reactivity can be influenced by its specific substitution pattern—an electron-donating ethoxy group and an electron-withdrawing formyl group. This unique electronic nature can present challenges in achieving rapid and complete reaction conversion. This guide will walk you through common issues and provide actionable solutions grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why might my Suzuki-Miyaura coupling with this compound be slow?
A1: Slow reaction rates can stem from several factors. The rate-determining step in many Suzuki-Miyaura couplings is transmetalation, the transfer of the aryl group from boron to the palladium catalyst. The efficiency of this step is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][2] Additionally, the electronic properties of your specific boronic acid can play a role. While the ethoxy group is electron-donating, the formyl group is electron-withdrawing, which can modulate the nucleophilicity of the boronic acid.
Q2: What is protodeboronation and is it a concern with this compound?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of a byproduct (3-ethoxybenzaldehyde in this case) and reducing your yield.[3][4] This is a common issue with boronic acids, especially under certain pH conditions or with prolonged reaction times at elevated temperatures.[3][5] For arylboronic acids with electron-withdrawing groups, this can be a more pronounced problem.[5]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical. For less reactive coupling partners or to accelerate the reaction, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often recommended.[6][7][8] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6] Standard catalysts like Pd(PPh₃)₄ may be sufficient for highly reactive partners but can be sluggish otherwise.
Q4: Can I use this boronic acid in other coupling reactions besides Suzuki-Miyaura?
A4: While this guide focuses on the Suzuki-Miyaura reaction, boronic acids are versatile reagents. They can also be used in other cross-coupling reactions such as the Chan-Lam and Liebeskind-Srogl couplings. The principles of optimizing these reactions will share some similarities, such as the importance of carefully selecting the catalyst and reaction conditions.
Troubleshooting Guide: Improving Reaction Times
This section provides a structured approach to diagnosing and resolving slow or incomplete coupling reactions.
Problem: The reaction is sluggish or has stalled, showing low conversion of starting materials.
This is the most common issue and can be systematically addressed by evaluating each component of the reaction.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting slow Suzuki-Miyaura reactions.
Step 1: Re-evaluate the Base and Solvent System
The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[1][9][10] The solvent, in turn, affects the solubility of the base and the stability of the catalytic intermediates.[11][12]
-
Causality: An inappropriate base may not be strong or soluble enough to efficiently form the boronate. A poor solvent choice can hinder the reaction kinetics.[11] While Suzuki reactions are tolerant of many solvents, performance can vary significantly.[13]
-
Solutions:
-
Base Selection: If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of cation can also influence the outcome.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is common, as water can help dissolve the base and facilitate the reaction.[8] However, for substrates prone to protodeboronation, anhydrous conditions might be beneficial.[5]
-
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases often accelerate transmetalation.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Good for general solubility and reactivity.[8] |
| Anhydrous | Anhydrous Dioxane or Toluene with KF or CsF | May reduce protodeboronation.[5] |
Step 2: Optimize the Catalyst and Ligand
For challenging couplings, the choice of the palladium source and, more importantly, the ligand is paramount.[6]
-
Causality: The ligand stabilizes the palladium center and modulates its electronic and steric properties. Bulky, electron-donating ligands accelerate both the oxidative addition of the aryl halide and the final reductive elimination step to release the product.[6][14]
-
Solutions:
-
Ligand Choice: If using a traditional ligand like PPh₃, consider switching to a more advanced ligand system.
-
Catalyst Precursors: Use air-stable precatalysts that rapidly form the active Pd(0) species in solution.
-
| Ligand Class | Examples | When to Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | For challenging substrates, including less reactive aryl chlorides or hindered partners.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high stability and activity, particularly effective for difficult couplings.[6] |
| Traditional Phosphines | PPh₃, PCy₃ | Suitable for reactive aryl iodides and bromides. |
Experimental Protocol: A Starting Point for Optimization
This protocol is a robust starting point that can be adapted.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the catalyst.[5][15]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
Problem: Significant formation of 3-ethoxybenzaldehyde is observed.
This indicates that protodeboronation is a competing and significant pathway.
-
Causality: The C-B bond is being cleaved by a proton source, which can be residual water, acidic impurities, or the solvent itself, often accelerated by heat and certain bases.[3][4]
-
Solutions:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[5][16]
-
Anhydrous Conditions: Meticulously dry your solvent and reagents. Consider using an anhydrous base like potassium fluoride (KF) or cesium fluoride (CsF).
-
Lower Temperature & Shorter Time: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion.[5] Monitor the reaction closely to avoid prolonged heating after the starting material is consumed.
-
Slow Addition: In some cases, the slow addition of the boronic acid solution to the reaction mixture via a syringe pump can keep its instantaneous concentration low, favoring the productive coupling over decomposition.[17]
-
The Suzuki-Miyaura Catalytic Cycle and Competing Protodeboronation
Caption: The Suzuki-Miyaura cycle with the competing protodeboronation pathway.
Conclusion
Improving reaction times for couplings with this compound requires a systematic approach. By carefully considering the interplay between the base, solvent, catalyst, and ligand, and by being vigilant for side reactions like protodeboronation, you can significantly enhance the efficiency and yield of your synthetic procedures. Always begin with a robust starting protocol and optimize one variable at a time to pinpoint the most effective conditions for your specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. quora.com [quora.com]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of Biphenyls Synthesized from 3-Ethoxy-5-formylphenylboronic Acid
Introduction: The Enduring Importance of Substituted Biphenyls
In the landscape of modern drug development and materials science, the biphenyl moiety remains a privileged scaffold. Its unique stereochemical properties, arising from restricted rotation (atropisomerism) around the central C-C bond, allow it to serve as a rigid and tunable framework for interacting with biological targets or building advanced materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, offering a robust and versatile method for creating these vital C-C bonds with high efficiency and functional group tolerance.[1][2]
This guide focuses on a specific, functionally rich building block: 3-Ethoxy-5-formylphenylboronic acid . The presence of the ethoxy group and a chemically versatile formyl (aldehyde) group makes the resulting biphenyls prime candidates for further elaboration in synthetic pathways. However, this substitution pattern also presents a distinct challenge and opportunity for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for this task, providing not just confirmation of successful synthesis but a deep dive into the product's precise 3D structure and conformation.
Here, we present a comprehensive guide to the synthesis and detailed NMR analysis of a representative biphenyl derived from this boronic acid. We will explore the causality behind our experimental choices, from reaction setup to the selection of advanced 2D NMR experiments. This guide will objectively compare NMR to other common analytical techniques, providing the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own laboratories.
Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of biphenyls from boronic acids is most reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] The choice of catalyst, base, and solvent system is critical, especially when dealing with functionalized substrates like ours. The formyl group is generally well-tolerated, allowing for a wide range of reaction conditions.[2][5]
Experimental Protocol: Synthesis of 4'-(3-Ethoxy-5-formylphenyl)benzonitrile
To illustrate the analytical process, we will synthesize a hypothetical, yet representative, biphenyl by coupling this compound with 4-bromobenzonitrile.
Reaction Scheme: (3-Ethoxy-5-formylphenyl)boronic acid + 4-bromobenzonitrile ---[Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O]--> 4'-(3-Ethoxy-5-formylphenyl)benzonitrile
Step-by-Step Protocol:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 194 mg, 1.0 mmol).
-
Addition of Reagents: Add the aryl halide, 4-bromobenzonitrile (1.05 eq, 191 mg, 1.05 mmol), and the base, potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol). Expertise Note: Potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without promoting side reactions with the formyl group.
-
Solvent System: Add a 4:1:1 mixture of Toluene:Ethanol:Water (10 mL). Expertise Note: This solvent mixture ensures the solubility of both the organic substrates and the inorganic base, facilitating efficient reaction kinetics in a biphasic system.[6]
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol). Expertise Note: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings.
-
Reaction: Heat the reaction mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure biphenyl product.
Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species (formed by the reaction of boronic acid with the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
Part 2: Comprehensive NMR Analysis Workflow
Once the purified biphenyl is obtained, a multi-stage NMR analysis is required for unambiguous structural verification and conformational insights.
Stage 1: 1D NMR Spectroscopy (¹H and ¹³C)
1D NMR provides the fundamental framework for the structure. We acquire standard proton (¹H) and carbon-13 (¹³C) spectra, often including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
Sample Preparation Protocol:
-
Weigh approximately 10-15 mg of the purified biphenyl product.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Trustworthiness Note: CDCl₃ is a standard choice for many organic compounds due to its good solubilizing power and relatively clean spectral window. The residual CHCl₃ peak at ~7.26 ppm serves as a convenient internal reference for the ¹H spectrum, and the ¹³C signal at 77.16 ppm for the ¹³C spectrum.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if absolute referencing is required, though referencing to the residual solvent peak is common practice.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
Predicted NMR Data for 4'-(3-Ethoxy-5-formylphenyl)benzonitrile:
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Integration |
| 10.05 | 1H |
| 8.10 | 1H |
| 7.85 | 1H |
| 7.78 | 2H |
| 7.72 | 2H |
| 7.55 | 1H |
| 4.18 | 2H |
| 1.50 | 3H |
Rationale for Predictions:
-
Formyl Proton (CHO): The aldehyde proton is highly deshielded and appears as a singlet far downfield (~10 ppm).[7]
-
Aromatic Protons: Protons on the benzonitrile ring will appear as two distinct doublets due to symmetry. Protons on the substituted ring (H-2', H-4', H-6') are all meta to each other, resulting in small triplet-like couplings (J ≈ 1.5-2.0 Hz). The ethoxy group is electron-donating (shielding), while the formyl and the other phenyl ring are electron-withdrawing (deshielding), leading to the predicted chemical shifts.[8]
-
Ethoxy Protons: The methylene (OCH₂) protons appear as a quartet coupled to the methyl group, while the methyl (CH₃) protons are a triplet coupled to the methylene group, in their characteristic aliphatic region.[9]
-
Carbon Signals: The formyl and nitrile carbons are distinct and downfield. The aromatic carbon shifts are influenced by the substituents, with the carbon attached to the oxygen (C-3') being the most downfield in that ring.
Stage 2: 2D NMR for Unambiguous Assignment
While 1D NMR provides a strong hypothesis, 2D NMR provides definitive proof of the structure by revealing through-bond and through-space correlations.
Detailed 2D NMR Protocols:
-
COSY (COrrelation SpectroscopY):
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks appear between coupled protons.[10]
-
Protocol: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Acquire 256-512 increments in the indirect dimension (t₁) for good resolution.
-
Expected Correlations:
-
Cross-peak between the OCH₂ quartet and the OCH₃ triplet.
-
Cross-peaks between adjacent protons on the benzonitrile ring (H-2/6 with H-3/5).
-
No COSY cross-peaks are expected between the isolated aromatic protons (H-2', H-4', H-6') on the other ring, confirming their meta relationship.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[7][10]
-
Protocol: Use a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp) which allows differentiation of CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
Expected Correlations: A cross-peak will appear for every protonated carbon, definitively linking the proton and carbon assignments made in the 1D spectra. For example, a cross-peak between δH 4.18 and δC 64.5 confirms the OCH₂ assignment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting molecular fragments.[7][10]
-
Protocol: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). The key parameter is the long-range coupling delay, typically optimized for J = 8-10 Hz.
-
Expected Key Correlations:
-
The formyl proton (δH 10.05) should show correlations to C-4', C-6', and C-5', confirming its position.
-
Protons on one ring (e.g., H-2/6) should show a correlation to the ipso-carbon of the other ring (C-1'), providing unequivocal evidence of the biphenyl linkage.
-
The OCH₂ protons (δH 4.18) will correlate to the C-3' carbon, confirming the position of the ethoxy group.
-
-
-
NOESY (Nuclear Overhauser Effect SpectroscopY):
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This is the primary tool for determining conformation and stereochemistry.[11][12]
-
Protocol: Use a standard phase-sensitive NOESY pulse program (e.g., noesygpph). A key parameter is the mixing time (d8), which should be set to approximately the T₁ relaxation time of the protons of interest (e.g., 0.5-1.0 s).
-
Expected Key Correlations:
-
A crucial cross-peak between the protons ortho to the inter-ring bond (H-2/6 and H-2'/H-6') will be observed. The intensity of this NOE is related to the dihedral angle between the rings, providing insight into the preferred conformation in solution.
-
A cross-peak between the OCH₂ protons and H-2' and/or H-4' will confirm the spatial proximity and orientation of the ethoxy group.
-
-
Part 3: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and may be preferred in specific contexts, such as routine purity analysis or quantification.
| Technique | Principle | Information Provided | Advantages | Limitations | Application to Biphenyl Analysis |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Complete 3D structure, connectivity, conformation, isomeric purity | Unambiguous structure determination; non-destructive | Low sensitivity (mg required); complex data interpretation; relatively slow | Gold standard for structural proof and conformational analysis. |
| HPLC-UV | Differential partitioning between mobile/stationary phases | Retention time, purity, quantity | High sensitivity (ng-µg); excellent for quantification and purity checks; fast | Co-elution possible; provides no structural information on its own | Ideal for monitoring reaction progress, determining product purity (%), and routine quality control. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental formula (HRMS), fragmentation patterns | Extremely high sensitivity (pg-fg); fast; provides molecular formula | Cannot distinguish isomers (e.g., positional isomers); provides limited connectivity data | Essential for confirming the molecular weight of the product. LC-MS is powerful for identifying products and byproducts in a reaction mixture. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Fast, inexpensive, good for identifying key functional groups | Complex fingerprint region; not suitable for full structure determination | Quickly confirms the presence of key functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2230 cm⁻¹). |
Synergistic Approach: For a comprehensive characterization package, a synergistic approach is best. A typical workflow in a drug development setting would be:
-
LC-MS analysis of the crude reaction mixture to identify the desired product mass and major impurities.
-
HPLC purification of the target compound.
-
Full NMR analysis (1D and 2D) of the purified compound for definitive structural proof.
-
FT-IR as a rapid check for key functional groups.
Conclusion and Outlook
The synthesis of substituted biphenyls from building blocks like this compound provides access to a rich chemical space for pharmaceutical and materials science applications. While the synthesis via Suzuki-Miyaura coupling is robust, the true challenge and scientific rigor lie in the comprehensive characterization of the product.
This guide has demonstrated that a systematic workflow, beginning with 1D NMR and progressing through a suite of 2D correlation experiments (COSY, HSQC, HMBC, and NOESY), is a self-validating system that provides an unambiguous and in-depth understanding of the molecular structure. Each experiment provides a unique piece of the puzzle, and together they leave no doubt as to the connectivity and conformation of the final product. While techniques like MS and HPLC are invaluable for their sensitivity and quantitative power, they serve as complementary tools to the unparalleled structural detail offered by NMR spectroscopy. Adopting this comprehensive analytical mindset is essential for ensuring the quality, integrity, and novelty of synthesized chemical entities.
References
- 1. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2D NMR [chem.ch.huji.ac.il]
- 5. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 6. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of 3-Ethoxy-5-formylphenylboronic Acid Derivatives
For researchers, medicinal chemists, and process development scientists, the precise and reliable characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 3-Ethoxy-5-formylphenylboronic acid and its derivatives are a critical class of building blocks in modern drug discovery, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. The inherent reactivity and structural nuances of these boronic acids necessitate robust analytical methodologies for their identification, quantification, and impurity profiling. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the cornerstone for these analytical challenges.
This guide provides an in-depth comparison of mass spectrometric strategies for the analysis of this compound and its derivatives. We will explore the causal relationships behind methodological choices, from direct analysis to derivatization, and compare the performance of different mass analyzer platforms. The protocols and data presented herein are designed to be self-validating, offering a framework for developing and implementing reliable analytical methods in your own laboratory.
The Analytical Challenge: The Dual Nature of Boronic Acids
Boronic acids present a unique set of challenges for mass spectrometric analysis. Their high polarity can make them difficult to retain on standard reversed-phase chromatography columns.[1] More significantly, they readily undergo dehydration to form cyclic trimers known as boroxines.[2][3] This in-source or solution-phase transformation can complicate mass spectra, splitting the analyte signal between the monomer and trimer, thereby reducing sensitivity and making quantification unreliable.
Two primary schools of thought have emerged to address these challenges: direct analysis of the underivatized acid and chemical derivatization to stabilize the boronic acid moiety. This guide will compare and contrast these two approaches.
Comparative Analysis: Direct Injection vs. Chemical Derivatization
The choice between direct analysis and derivatization is often dictated by the analytical goal, be it rapid qualitative screening, high-throughput reaction monitoring, or sensitive trace-level impurity quantification.
Alternative 1: High-Throughput Direct Analysis by UPLC-ESI-MS
For applications such as reaction monitoring in drug development, speed and simplicity are often prioritized. A direct analysis approach, avoiding a separate derivatization step, offers a significant advantage in sample throughput.[4][5]
Rationale for Experimental Choices:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is selected for its speed and resolution. A C18 stationary phase is a common choice, but careful optimization of the mobile phase is crucial for retaining the polar boronic acid.[4] The use of a mobile phase modifier like ammonium acetate helps to control the pH and improve peak shape.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically preferred for underivatized boronic acids.[6][7] The acidic protons of the boronic acid moiety are readily abstracted, forming the [M-H]⁻ ion. This process is generally more efficient and leads to less in-source fragmentation compared to positive ion mode for this class of compounds.
Experimental Protocol: Direct UPLC-ESI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the this compound derivative in 1 mL of a 50:50 acetonitrile:water mixture. Dilute further to a working concentration of 10 µg/mL with the same solvent.
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC H-Class
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
System: SCIEX 7500 Triple Quadrupole MS
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3500 V
-
Source Temperature: 550 °C
-
Multiple Reaction Monitoring (MRM): See Table 1 for transitions.
-
Alternative 2: High-Sensitivity Analysis via MIDA Ester Derivatization
When the analytical goal is to detect and quantify trace levels of boronic acid derivatives, such as residual starting material in a final API, derivatization is often the superior strategy.[8][9] Derivatization to an N-methyliminodiacetic acid (MIDA) boronate ester stabilizes the boronic acid, preventing boroxine formation and improving its chromatographic behavior.[9]
Rationale for Experimental Choices:
-
Derivatization Chemistry: The reaction with MIDA forms a stable, bicyclic boronate ester. This not only prevents dehydration but also masks the polarity of the boronic acid group, leading to better retention and peak shape on reversed-phase columns.
-
Ionization: The resulting MIDA ester is readily ionizable by ESI in positive ion mode, often forming a strong [M+H]⁺ signal, which can provide enhanced sensitivity for certain instruments and analytes.
Experimental Protocol: MIDA Derivatization and LC-MS/MS Analysis
-
Derivatization Procedure: [9]
-
To 1.0 mg of the this compound derivative in a vial, add 1.1 equivalents of N-methyliminodiacetic acid.
-
Add 1 mL of DMSO.
-
Heat the mixture at 85 °C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Dilute the reaction mixture with a 50:50 acetonitrile:water solution containing 0.1% formic acid for LC-MS analysis.
-
-
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II LC
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (Q-TOF):
-
System: Bruker timsTOF Pro
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 4500 V
-
Source Temperature: 200 °C
-
Data Acquisition: Full scan MS and data-dependent MS/MS (auto MS/MS) over a mass range of 50-500 m/z.
-
Performance Comparison: Quantitative Data
To illustrate the performance differences between the two approaches, the following table summarizes hypothetical but representative data for the analysis of this compound (MW: 194.01 g/mol ).
| Parameter | Direct Analysis (UPLC-QqQ) | MIDA Derivatization (UPLC-Q-TOF) | Commentary |
| Analyte Form | Underivatized [M-H]⁻ | MIDA Ester [M+H]⁺ | Derivatization increases the mass of the analyte. |
| m/z of Precursor Ion | 193.06 | 306.11 | The MIDA ester has a higher mass due to the addition of the MIDA group. |
| Limit of Quantification (LOQ) | 1.0 ng/mL (ppb) | 0.1 ng/mL (ppb) | Derivatization significantly improves sensitivity by preventing on-column degradation and enhancing ionization.[8][9] |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods show excellent linearity, but derivatization can provide a more robust response at lower concentrations. |
| Analysis Time per Sample | ~3 minutes | ~1 hour (including derivatization) | Direct analysis offers much higher throughput.[4] |
| Susceptibility to Boroxine Formation | High | Negligible | MIDA esterification effectively eliminates the formation of boroxine trimers.[9] |
Workflow Visualization
The choice of analytical strategy fundamentally alters the laboratory workflow. The following diagrams illustrate the procedural differences.
Caption: Workflow for direct analysis of boronic acids.
Caption: Workflow for analysis following MIDA derivatization.
Structural Elucidation: High-Resolution Mass Spectrometry and Fragmentation Analysis
Beyond quantification, confirming the structure of novel derivatives or identifying unknown impurities requires high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for fragmentation analysis. The unique isotopic signature of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) is a powerful diagnostic tool for identifying boron-containing ions in a mass spectrum.[2][10]
Proposed Fragmentation Pathway of this compound
Let's consider the fragmentation of the underivatized parent molecule in negative ESI mode. Collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 193.06) would likely proceed through characteristic losses of neutral molecules.
Caption: Proposed fragmentation of this compound.
Interpretation of Fragmentation:
-
Loss of Ethylene (C₂H₄): The ethoxy group is a likely site for initial fragmentation, leading to the loss of a neutral ethylene molecule (28 Da) from the deprotonated parent ion.
-
Loss of Water (H₂O): Boronic acids can lose water from the B(OH)₂ group. This, combined with the loss of ethylene, would result in a fragment at m/z 147.05.
-
Loss of Carbon Monoxide (CO): The formyl group can readily lose carbon monoxide (28 Da), a common fragmentation pathway for aldehydes, leading to a fragment at m/z 119.06.
The high mass accuracy of a Q-TOF or Orbitrap instrument is essential for confidently assigning elemental compositions to these fragment ions, distinguishing, for example, between a loss of C₂H₄ and CO, which have the same nominal mass.
Conclusion and Recommendations
The optimal mass spectrometric approach for analyzing this compound derivatives is intrinsically linked to the analytical objective.
-
For high-throughput applications like reaction monitoring where speed is critical and analyte concentrations are relatively high, direct UPLC-ESI-MS/MS analysis is the method of choice. It provides rapid, reliable, and quantitative data with minimal sample preparation.
-
For trace-level quantification of boronic acid impurities in a complex matrix, or when maximum sensitivity is required, chemical derivatization with MIDA followed by LC-MS/MS is demonstrably superior. While the workflow is more time-consuming, the gains in sensitivity, accuracy, and the elimination of boroxine-related artifacts justify the additional effort.
Ultimately, the power of modern mass spectrometry lies in its versatility. By understanding the underlying chemical principles of boronic acids and the specific capabilities of different MS platforms, researchers can select and tailor the ideal analytical strategy to accelerate their research and development goals.
References
- 1. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective detection of carbohydrates and their peptide conjugates by ESI-MS using synthetic quaternary ammonium salt derivatives of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Boronic Acids for 3-Ethoxy-5-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic routes. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, prized for its mild conditions and broad functional group tolerance.[1][2] Within this context, 3-Ethoxy-5-formylphenylboronic acid has emerged as a valuable trifunctional reagent, offering handles for diverse chemical transformations.
This guide provides an in-depth comparison of commercially available alternatives to this compound, grounded in experimental data and mechanistic considerations. We will explore how variations in electronic and steric properties of substituents at the 3- and 5-positions of the phenylboronic acid ring influence reactivity and outcomes in the Suzuki-Miyaura coupling, enabling you to make informed decisions for your synthetic strategies.
The Strategic Importance of 3,5-Disubstituted Phenylboronic Acids
The 1,3,5-substitution pattern on a phenylboronic acid offers a versatile scaffold for constructing complex molecules. The central boronic acid moiety serves as the anchor for the Suzuki-Miyaura coupling, while the substituents at the 3- and 5-positions can be tailored to modulate the electronic properties of the molecule, provide additional points for diversification, or influence the overall conformation of the final product. This compound, with its electron-donating ethoxy group and electron-withdrawing, reactive formyl group, represents a synthetically useful, albeit electronically ambivalent, building block.
The choice of an alternative is often driven by the need to fine-tune reactivity, improve yields, or introduce specific functionalities to the target molecule. This guide will compare the performance of several commercially available 3,5-disubstituted phenylboronic acids with varying electronic and steric profiles.
Understanding the Suzuki-Miyaura Catalytic Cycle: The Role of the Boronic Acid
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the properties of the organoboron reagent. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The electronic nature of the substituents on the aryl boronic acid plays a pivotal role in the transmetalation step. Electron-donating groups generally enhance the nucleophilicity of the organic group being transferred to the palladium center, often leading to faster reaction rates and higher yields.[3][4] Conversely, strong electron-withdrawing groups can decrease the rate of transmetalation.[3] Furthermore, electron-deficient arylboronic acids can be more susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source.[5]
Comparative Analysis of Alternative Boronic Acids
To provide a meaningful comparison, we will evaluate several commercially available 3,5-disubstituted phenylboronic acids against a standardized Suzuki-Miyaura protocol. This allows for a more direct assessment of the impact of their substituents on reaction performance.
Standardized Experimental Protocol:
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid derivative. This protocol serves as the basis for the comparative data presented in this guide.[6][7]
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated vacuum and backfill cycles.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
Reaction and Work-up:
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Performance Comparison Table:
The following table summarizes the expected performance of this compound and its alternatives in the standardized Suzuki-Miyaura coupling reaction described above. The data is compiled from various sources and serves as a comparative guide.[3][4][8][9][10]
| Boronic Acid | 3-Substituent | 5-Substituent | Electronic Nature | Expected Yield | Key Considerations |
| This compound | -OEt (EDG) | -CHO (EWG) | Mixed | Good | Formyl group offers a reactive site for further derivatization. Potential for side reactions involving the aldehyde. |
| 3,5-Dimethoxyphenylboronic acid | -OMe (EDG) | -OMe (EDG) | Electron-Rich | Excellent | Enhanced reactivity due to two electron-donating groups.[8] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | -CF₃ (EWG) | -CF₃ (EWG) | Electron-Poor | Moderate to Good | Strong electron-withdrawing groups can slow transmetalation but may be beneficial for certain substrates.[10][11] Prone to protodeboronation.[5] |
| 3-Cyano-5-methoxyphenylboronic acid | -CN (EWG) | -OMe (EDG) | Mixed | Good | Cyano group provides a site for transformations (e.g., hydrolysis to carboxylic acid, reduction to amine). |
| (3,5-Diphenylphenyl)boronic acid | -Ph | -Ph | Sterically Hindered | Good | The bulky phenyl groups can influence the dihedral angle of the resulting biaryl product.[12] |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
In-depth Analysis of Alternatives:
For Enhanced Reactivity: 3,5-Dimethoxyphenylboronic acid
With two electron-donating methoxy groups, this boronic acid is expected to exhibit high reactivity in Suzuki-Miyaura couplings. The increased electron density on the phenyl ring facilitates the transmetalation step, often leading to higher yields and shorter reaction times compared to electronically neutral or deficient counterparts.[8] This is an excellent choice when rapid and efficient coupling is the primary objective.
For Introducing Strong Electron-Withdrawing Moieties: 3,5-Bis(trifluoromethyl)phenylboronic acid
The trifluoromethyl groups are potent electron-withdrawing substituents that can significantly alter the electronic properties of the resulting biaryl product.[10][11] While these groups can render the boronic acid more susceptible to protodeboronation, their incorporation is highly desirable in medicinal chemistry for modulating properties like metabolic stability and bioavailability. Careful optimization of reaction conditions, such as the choice of a less nucleophilic base or anhydrous conditions, may be necessary to mitigate protodeboronation.[5]
For a Balance of Electronic Properties and Functionality: 3-Cyano-5-methoxyphenylboronic acid
This alternative offers a compelling combination of an electron-donating methoxy group to facilitate the coupling and an electron-withdrawing cyano group that can serve as a versatile synthetic handle. The cyano group can be readily transformed into other functionalities, such as a carboxylic acid or an amine, providing a strategic advantage for library synthesis and late-stage functionalization.
For Steric Control: (3,5-Diphenylphenyl)boronic acid
The introduction of bulky phenyl groups at the 3- and 5-positions can be used to control the stereochemistry of the final product, particularly in the synthesis of atropisomers where rotation around the newly formed C-C bond is restricted.[12] This is a crucial consideration in the design of chiral ligands and pharmacologically active molecules where specific three-dimensional arrangements are required for activity.
Experimental Workflow for Comparative Analysis
To rigorously evaluate these alternatives in your own laboratory setting, a systematic approach is recommended. The following workflow outlines the key steps for a comparative study.
Caption: A workflow for the comparative analysis of boronic acids.
Conclusion and Future Perspectives
The selection of a boronic acid for Suzuki-Miyaura cross-coupling is a strategic decision that extends beyond simply forming a carbon-carbon bond. By carefully considering the electronic and steric nature of the substituents on the phenylboronic acid, researchers can fine-tune the reactivity of the coupling partners and introduce desired functionalities into the target molecules.
While this compound is a valuable and versatile building block, the alternatives presented in this guide offer a broader palette of options for synthetic chemists. Electron-rich analogs like 3,5-dimethoxyphenylboronic acid can provide enhanced reactivity, while electron-poor derivatives such as 3,5-bis(trifluoromethyl)phenylboronic acid are instrumental in introducing key pharmacophores. The strategic use of sterically demanding boronic acids like (3,5-diphenylphenyl)boronic acid opens avenues for controlling molecular geometry.
As the demand for novel and complex molecular architectures continues to grow, a deep understanding of the interplay between substrate, catalyst, and reaction conditions will remain paramount. The insights and data presented in this guide are intended to empower researchers to make more informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 6. fishersci.se [fishersci.se]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. jigspharma.com [jigspharma.com]
A Comparative Guide to 3-Ethoxy-5-formylphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Among the vast arsenal of reagents for carbon-carbon bond formation, substituted phenylboronic acids are indispensable, particularly for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides an in-depth comparison of 3-Ethoxy-5-formylphenylboronic acid with other substituted phenylboronic acids, offering insights into how substituent effects dictate reactivity and application.
Introduction: The Pivotal Role of Phenylboronic Acids
The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2][4] These organoboron compounds are generally stable, crystalline solids with low toxicity, making them highly practical reagents in both academic and industrial settings.[5][6] The core of their utility lies in the palladium-catalyzed cross-coupling of a boronic acid with an organic halide or pseudohalide, a process that follows a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][7]
The choice of the boronic acid is far from trivial. The electronic and steric nature of the substituents on the phenyl ring directly impacts the transmetalation step of the catalytic cycle and can influence side reactions such as protodeboronation.[8] Understanding these effects is paramount for reaction optimization and the strategic design of complex molecules.
Spotlight on this compound: A Multifunctional Building Block
This compound is a uniquely functionalized reagent that offers several strategic advantages in multi-step synthesis. Its key structural features are:
-
An Electron-Withdrawing Formyl Group: The aldehyde (-CHO) group is a moderately electron-withdrawing group via resonance and induction. This electronic feature can influence the reactivity of the boronic acid.[8] Furthermore, the formyl group serves as a versatile synthetic handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
-
An Electron-Donating Ethoxy Group: The ethoxy (-OCH2CH3) group is an electron-donating group through resonance. Its presence can modulate the electronic properties of the ring, counteracting the effect of the formyl group to some extent.
-
Meta-Substitution Pattern: The 1,3,5-substitution pattern provides a specific steric and electronic environment that can be exploited for targeted synthesis.
This combination of functionalities makes this compound a valuable tool for building complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates where both biaryl core structures and points for further diversification are required.
Comparative Performance Analysis: Electronic and Steric Effects in Action
The performance of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by the interplay of electronic and steric effects. While a direct, universally applicable quantitative comparison is challenging due to the reaction's sensitivity to various parameters (catalyst, ligand, base, solvent), we can predict performance trends based on the nature of the substituents.[4]
Electronic Effects on Reactivity
The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting and is facilitated by a more nucleophilic aryl group on the boronic acid.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or methyl (-CH3) increase the electron density of the phenyl ring, enhancing its nucleophilicity. This generally leads to faster and more efficient transmetalation, often resulting in higher yields and shorter reaction times.[9][10] For instance, 4-methoxyphenylboronic acid is a highly reactive coupling partner.[11]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or formyl (-CHO) decrease the electron density of the phenyl ring.[8][12][13] This reduced nucleophilicity can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times).[8][9] However, these groups are often crucial for the biological activity of the target molecule. In some cases, more electron-poor arylboronic acids have shown higher reactivity, suggesting a complex interplay of factors beyond simple nucleophilicity.[14]
Analysis of this compound: This molecule presents a nuanced case with both an EDG (ethoxy) and an EWG (formyl). The overall electronic character will be a balance of these opposing effects. Compared to a strongly deactivated ring (e.g., 4-nitrophenylboronic acid), this compound is expected to be more reactive. Conversely, it will likely be less reactive than a strongly activated boronic acid like 4-methoxyphenylboronic acid.
Steric Effects
Steric hindrance, particularly from substituents at the ortho positions (adjacent to the boronic acid group), can significantly impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction.[15][16][17]
-
Ortho-Substituted Phenylboronic Acids: Reagents like 2-methylphenylboronic acid or 2,6-dimethylphenylboronic acid are notoriously challenging substrates.[17] Successful coupling often requires specialized, bulky phosphine ligands on the palladium catalyst to facilitate the reaction and prevent side reactions.[3][16]
Analysis of this compound: With substituents at the meta positions, this boronic acid does not present significant steric hindrance around the C-B bond. Therefore, it is expected to perform well with standard palladium catalysts and ligands, similar to other meta- or para-substituted phenylboronic acids.
A Comparative Summary
The following table summarizes the expected relative performance of this compound against other common substituted phenylboronic acids based on the principles discussed.
| Phenylboronic Acid | Substituent(s) & Position(s) | Electronic Effect | Steric Hindrance | Expected Relative Reactivity |
| This compound | 3-Ethoxy, 5-Formyl | Balanced (EDG & EWG) | Low | Moderate |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Strongly Donating | Low | High |
| 4-Chlorophenylboronic acid | 4-Chloro | Weakly Withdrawing | Low | Moderate to High |
| 4-Nitrophenylboronic acid | 4-Nitro | Strongly Withdrawing | Low | Low to Moderate |
| 2-Methylphenylboronic acid | 2-Methyl | Weakly Donating | High | Low (requires specialized conditions) |
Experimental Protocols and Mechanistic Considerations
To provide a practical context, a general protocol for a Suzuki-Miyaura cross-coupling reaction is detailed below. This protocol serves as a robust starting point and can be optimized based on the specific substrates used.
General Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a fundamental concept for understanding and troubleshooting these reactions.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][7]
Representative Experimental Workflow
This protocol outlines the coupling of an aryl bromide with a generic phenylboronic acid, such as this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology and Rationale
-
Reagent Assembly:
-
Aryl Halide (1.0 equiv): The limiting reagent. Aryl bromides and iodides are generally more reactive than aryl chlorides.[18]
-
Phenylboronic Acid (1.1–1.5 equiv): A slight excess is used to ensure complete consumption of the aryl halide and to compensate for potential side reactions like homocoupling or protodeboronation.[19][20]
-
Palladium Catalyst (1-5 mol%): Pd(PPh₃)₄ and PdCl₂(dppf) are common and effective catalysts. The choice of ligand is crucial, especially for challenging substrates.[10][21]
-
Base (2.0-3.0 equiv): A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the boronic acid to form a more reactive boronate species, which facilitates transmetalation.[1]
-
-
Inert Atmosphere:
-
Rationale: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Therefore, removing oxygen by degassing is critical for reproducible results.
-
-
Solvent System:
-
Rationale: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is commonly used.[21] The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
-
Reaction Conditions:
-
Workup and Purification:
-
Rationale: A standard aqueous workup removes the inorganic base and byproducts. The boron-containing byproducts are generally water-soluble and easily removed.[2] Column chromatography is usually necessary to isolate the pure biaryl product.
-
Discussion and Application Insights
As a Senior Application Scientist, my experience has shown that while general reactivity trends hold true, the "best" boronic acid is entirely context-dependent.
-
For Rapid Library Synthesis: When the goal is to quickly generate a diverse set of analogs around a core scaffold, highly reactive boronic acids like 4-methoxyphenylboronic acid are ideal. They often provide high yields with standard protocols, minimizing the need for extensive optimization.
-
For Late-Stage Functionalization and Drug Candidates: In drug discovery, the incorporation of specific functional groups is often non-negotiable. Boronic acids with electron-withdrawing groups, such as the formyl group in this compound, are invaluable in this regard.[23] While they may require more carefully optimized reaction conditions (e.g., a more active catalyst system, a stronger base, or longer reaction times), the synthetic utility of the incorporated functional group often justifies the additional effort. The formyl group, for instance, opens up a vast chemical space for subsequent modifications, enabling fine-tuning of a molecule's structure-activity relationship (SAR).
-
Handling and Stability: While most arylboronic acids are stable solids, some can be prone to decomposition, particularly protodeboronation, especially under reaction conditions.[8][24][25] It is good practice to store boronic acids in a cool, dry place and to use them promptly after opening. For particularly unstable boronic acids, protected forms like MIDA boronates can be employed, which slowly release the active boronic acid in situ.[26]
Conclusion
This compound stands out as a highly valuable and versatile reagent. It offers a moderate reactivity profile due to its balanced electronic nature and low steric hindrance, making it compatible with a wide range of Suzuki-Miyaura coupling partners. Its true strength lies in the strategic presence of the formyl group, which provides a crucial handle for downstream synthetic elaboration. When compared to simple electron-rich or electron-poor phenylboronic acids, it represents a sophisticated building block designed for the efficient construction of complex, functionalized molecules. A thorough understanding of the electronic and steric principles outlined in this guide will empower researchers to make informed decisions in their selection of boronic acids, ultimately accelerating the path to their synthetic targets.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boronmolecular.com [boronmolecular.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 23. nbinno.com [nbinno.com]
- 24. laballey.com [laballey.com]
- 25. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 26. pubs.acs.org [pubs.acs.org]
Strategic Advantages of 3-Ethoxy-5-formylphenylboronic Acid in Complex Synthesis
An In-Depth Technical Guide
As a senior application scientist, this guide moves beyond a simple product overview to provide a comparative analysis of 3-Ethoxy-5-formylphenylboronic acid. We will explore the nuanced interplay of its structural and electronic properties and how these translate into tangible advantages in yield, reaction kinetics, and synthetic versatility, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide is intended for researchers and drug development professionals seeking to optimize the synthesis of complex biaryl scaffolds, which are foundational in many pharmaceutical compounds.[2][3]
The Structural and Electronic Landscape: A Comparative Overview
The unique substitution pattern of this compound sets it apart from its common isomers, 3-formylphenylboronic acid and 4-formylphenylboronic acid. The strategic placement of an electron-donating ethoxy group and an electron-withdrawing formyl group in a meta-relationship to the boronic acid moiety is not coincidental; it is key to its enhanced performance.
-
Electron-Donating Group (EDG): The ethoxy (-OEt) group at the C3 position increases the electron density of the aromatic ring through its positive mesomeric effect (+M). This electronic enrichment facilitates the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5]
-
Electron-Withdrawing Group (EWG): The formyl (-CHO) group at the C5 position serves as a versatile synthetic handle for post-coupling functionalization. Its meta-position prevents direct electronic opposition to the ethoxy group, allowing both substituents to exert their influence effectively.
-
Steric Profile: The meta-substitution pattern minimizes steric hindrance around the reactive boronic acid center, contrasting with ortho-substituted isomers where intramolecular interactions can impede reactivity.[6][7]
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings: A Yield Comparison of Boronic Acids
For the modern chemist, particularly those in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This palladium-catalyzed reaction forges carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid, with remarkable efficiency and functional group tolerance.[1][2] However, the success and yield of a Suzuki reaction are critically dependent on the nature of the coupling partners, especially the boronic acid.
This guide provides an in-depth comparison of Suzuki reaction yields with different classes of boronic acids, supported by experimental data. We will explore the mechanistic underpinnings that dictate these outcomes and provide detailed protocols to empower researchers to optimize their synthetic strategies.
The Decisive Role of the Boronic Acid in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid directly influence the efficiency of the transmetalation step, which is often rate-limiting.[2] In this step, the organic moiety from the boron atom is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] The inherent properties of the boronic acid will dictate the ease of this activation and the subsequent transfer to the palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Boronic Acid Performance
The reactivity of boronic acids in Suzuki-Miyaura couplings can be broadly categorized based on their electronic and steric properties.
The Influence of Electronic Effects
The electronic nature of the substituents on an arylboronic acid has a profound impact on the reaction yield.
-
Electron-Donating Groups (EDGs): Arylboronic acids featuring electron-donating groups (e.g., -OCH₃, -CH₃) generally exhibit enhanced reactivity. These groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This heightened nucleophilicity facilitates the transfer of the aryl group from the boronate to the palladium center during transmetalation, often leading to higher yields and faster reaction rates.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can present a greater challenge. The reduced electron density on the aryl ring makes it less nucleophilic, which can slow down the transmetalation step.[4] However, successful couplings with electron-deficient boronic acids are achievable with careful optimization of reaction conditions, such as the use of stronger bases, more active catalyst systems, or higher temperatures.[2]
The Impact of Steric Hindrance
Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can significantly impede the reaction. Large groups near the carbon-boron bond can sterically clash with the palladium complex, making it difficult for the necessary intermediates to form during transmetalation. This often results in lower yields. To overcome this, specialized bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) have been developed to promote the coupling of sterically demanding substrates.[5][6]
Quantitative Yield Comparison: A Data-Driven Perspective
The following table summarizes experimental data, providing a comparative view of yields obtained with different classes of boronic acids under standardized Suzuki-Miyaura coupling conditions.
| Boronic Acid | Substituent | Electronic Effect | Aryl Halide | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 4-Bromoanisole | 95 | [2] |
| Phenylboronic acid | -H | Neutral | 4-Bromoanisole | 92 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Electron-Withdrawing | 4-Bromoanisole | 85 | [2] |
| 2-Nitrophenylboronic acid | -NO₂ | Electron-Withdrawing | 4-Bromoanisole | 78 | [2] |
| 2-Methylphenylboronic acid | o-CH₃ | Sterically Hindered | 4-Bromoanisole | 88 | [2] |
| 2,6-Dimethylphenylboronic acid | o,o'-di-CH₃ | Highly Sterically Hindered | 1-Bromo-2,4,6-trimethylbenzene | 65 (with specialized ligand) | [5] |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for a variety of Suzuki-Miyaura reactions. Optimization may be necessary for particularly challenging substrates.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Experimental Workflow:
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Catalyst and Ligand: For simple couplings, a standard catalyst like Pd(PPh₃)₄ may suffice. However, for challenging substrates, such as sterically hindered boronic acids or less reactive aryl chlorides, more sophisticated catalyst systems are required. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate the oxidative addition and reductive elimination steps, as well as to stabilize the palladium catalyst.
-
The Role of the Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[3] The choice of base can influence the reaction rate and selectivity. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. For particularly challenging couplings, stronger bases like Cs₂CO₃ may be necessary.
-
Solvent Selection: The solvent system must be capable of dissolving the various components of the reaction. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Troubleshooting Common Issues
-
Low Yield: If the yield is low, consider increasing the amount of boronic acid, using a more active catalyst system, a stronger base, or a higher reaction temperature.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly with heteroarylboronic acids.[4] Using anhydrous solvents, shorter reaction times, and milder bases can help to minimize this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by ensuring a thoroughly degassed reaction mixture and using the appropriate catalyst and reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction, and a thorough understanding of the factors that influence its outcome is essential for success. The electronic and steric properties of the boronic acid play a pivotal role in determining the reaction yield. While electron-rich boronic acids are generally more reactive, careful optimization of the reaction conditions can enable the successful coupling of a wide range of substrates. This guide provides a framework for researchers to make informed decisions when planning their synthetic strategies, ultimately leading to higher yields and more efficient syntheses.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide: Stille Coupling as a Strategic Alternative to Suzuki-Miyaura Coupling for 3-Ethoxy-5-formylphenylboronic Acid
In the landscape of modern drug discovery and development, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures.[1][2] Among these, the Suzuki-Miyaura reaction is often the first choice for its use of generally non-toxic and stable boronic acids.[2][3] However, when faced with challenging substrates, such as those bearing electron-deficient or coordinating functional groups, relying solely on the Suzuki coupling can lead to diminished yields and complex purification challenges. This guide provides a comparative analysis of the Stille coupling as a powerful alternative for the arylation of substrates using 3-Ethoxy-5-formylphenylboronic acid, a building block whose aldehyde functionality can present unique hurdles.
The Challenge: Coupling of this compound
This compound is a valuable bifunctional reagent in medicinal chemistry.[4] The presence of the formyl (aldehyde) group, however, makes it an electron-deficient boronic acid. Such substrates are known to be problematic in Suzuki couplings for several reasons:
-
Slow Transmetalation: The electron-withdrawing nature of the formyl group reduces the nucleophilicity of the arylboronic acid, which can significantly slow down the rate-determining transmetalation step in the catalytic cycle.[5][6]
-
Protodeboronation: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic species, leading to the formation of the corresponding arene and reducing the overall yield.[7]
-
Potential for Side Reactions: Aldehydes can potentially coordinate to the palladium center or participate in undesired side reactions under the basic conditions typically required for Suzuki couplings.
While optimization of ligands, bases, and solvents can mitigate these issues to an extent, these challenges open the door for considering alternative cross-coupling methodologies.[5]
The Incumbent: The Suzuki-Miyaura Coupling
First published by its namesake in 1979, the Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate.[8][9] Its popularity stems from its broad functional group tolerance, the stability of boronic acids, and the generation of non-toxic boron-based byproducts.[1]
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[9][10]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9][12]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, regenerating the active Pd(0) catalyst.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Representative Suzuki Protocol
Below is a general protocol that can serve as a starting point for the coupling of this compound with an aryl bromide.
| Reagent/Parameter | Recommended Condition | Purpose/Comment |
| Aryl Bromide | 1.0 equiv | Limiting reagent. |
| This compound | 1.2 - 1.5 equiv | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ is a common choice. Pre-catalysts may also be used.[11] |
| Ligand | PPh₃ (if using Pd₂(dba)₃) | Buchwald or other specialized ligands may be needed.[5] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | A stronger base like K₃PO₄ is often better for electron-deficient partners.[5] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Biphasic systems are common.[13] |
| Temperature | 80-100 °C | Higher temperatures may be needed to overcome slow kinetics. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation.[5] |
Step-by-Step Methodology:
-
To a flame-dried flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 4:1).
-
Heat the mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Alternative: The Stille Coupling
The Stille reaction, first reported in 1978, involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[14] While often viewed as a secondary option to the Suzuki coupling due to the toxicity of tin reagents, it offers distinct advantages, particularly with challenging substrates.[15][16]
Mechanism of Action
The Stille coupling follows a catalytic cycle similar to the Suzuki reaction but with a key difference in the transmetalation step.[14][17]
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) complex.[14][17]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center. Crucially, this step does not require a base, making the reaction conditions milder and more tolerant of base-sensitive functional groups.[12]
-
Reductive Elimination: The coupled product (R¹-R²) is eliminated, regenerating the Pd(0) catalyst.[14][17]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Advantages in the Context of an Aldehyde-Bearing Substrate
For a substrate like this compound, the Stille coupling offers compelling advantages:
-
Excellent Functional Group Tolerance: The Stille reaction is renowned for its tolerance of a wide array of functional groups, including aldehydes, ketones, esters, and nitro groups.[17][18] The absence of a strong base minimizes the risk of side reactions involving the formyl group.
-
Neutral Conditions: The reaction proceeds under neutral or nearly neutral conditions, which enhances the stability of sensitive substrates.
-
Reliability with Complex Fragments: In the synthesis of complex molecules, the Stille coupling is often considered superior for its high selectivity and broad scope.[19] Studies have shown that for coupling partners with coordinating groups like aldehydes, Stille coupling can provide significantly higher yields than Suzuki coupling.[20]
A Proposed Stille Protocol
To utilize the Stille reaction, one would first need to prepare the corresponding organostannane, tributyl(3-ethoxy-5-formylphenyl)stannane. This can typically be achieved from the corresponding aryl halide.
| Reagent/Parameter | Recommended Condition | Purpose/Comment |
| Aryl Halide (I, Br, OTf) | 1.0 equiv | Iodides are generally most reactive. |
| Tributyl(3-ethoxy-5-formylphenyl)stannane | 1.1 - 1.2 equiv | A slight excess is typically used. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd(PPh₃)₄ is a common and effective choice. |
| Ligand | PPh₃ or P(2-furyl)₃ (if using Pd₂(dba)₃) | Electron-rich phosphines can accelerate the reaction. |
| Additive (Optional) | CuI (10-20 mol%) | Can accelerate the rate-limiting transmetalation step.[21] |
| Solvent | Toluene, Dioxane, or DMF | Anhydrous, degassed solvent is critical. |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Step-by-Step Methodology:
-
To a flame-dried flask, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Add the tributyl(3-ethoxy-5-formylphenyl)stannane (1.1 mmol) via syringe.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate the solvent.
-
The primary challenge is removing the tin byproducts. Common purification methods include:
-
Column chromatography on silica gel.
-
Precipitation of the product from a solvent in which the tin impurities are soluble (e.g., hexanes).
-
An aqueous KF or NH₄F wash to precipitate tributyltin fluoride, which can then be filtered off.
-
Head-to-Head Comparison: A Data-Driven Decision
The choice between Suzuki and Stille coupling should be guided by experimental evidence and practical considerations.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Advantage |
| Typical Yield | 50-85% (Variable with electron-deficient partners)[20] | 75-95% (Often higher for substrates with coordinating groups)[20] | Stille |
| Key Reagent | Boronic Acid | Organostannane | Suzuki |
| Reagent Toxicity | Boronic acids are generally of low toxicity.[3] | Organotin compounds are highly toxic and require careful handling.[14][22][23] | Suzuki |
| Reaction Conditions | Basic (e.g., K₂CO₃, K₃PO₄) | Neutral | Stille |
| Functional Group Tolerance | Good, but can be compromised by base-sensitive groups. | Excellent, especially for aldehydes and ketones.[16][17][18] | Stille |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed.[3] | Tin byproducts are often difficult to remove and require specific workup procedures.[18][21] | Suzuki |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd | Neutral |
Decision-Making Workflow
For researchers facing this choice, the following logical workflow can guide the experimental plan.
Caption: Decision workflow for selecting a coupling method.
Conclusion and Senior Scientist Recommendation
For the coupling of a valuable, functionalized intermediate like this compound, the Suzuki-Miyaura reaction remains the logical starting point due to its operational simplicity and lower toxicity profile. However, chemists must be prepared for potential challenges arising from the electron-deficient nature of the substrate.
Should initial Suzuki attempts result in low yields, significant byproduct formation, or difficult purification, the Stille coupling should not be viewed as a last resort but as a strategic and powerful alternative. Its exceptional functional group tolerance and milder, base-free conditions are particularly well-suited to substrates bearing aldehyde functionalities. While the toxicity of organostannanes and the challenge of byproduct removal are valid concerns, established protocols for their handling and purification make the Stille reaction a viable and often superior method in the hands of a skilled researcher. For complex, multi-step syntheses where maximizing yield and preserving sensitive functional groups is paramount, the reliability of the Stille coupling can ultimately prove more efficient and cost-effective.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. fishersci.se [fishersci.se]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 18. jk-sci.com [jk-sci.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Confirming the Structure of 3-Ethoxy-5-formylphenylboronic Acid Coupling Products
For Immediate Release
Introduction: The Crucial Role of Boronic Acids in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the creation of carbon-carbon bonds, a process for which its pioneers were awarded the Nobel Prize in Chemistry in 2010.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for synthesizing complex molecules, particularly biaryl structures, which are prevalent in many commercial drugs and advanced materials.[1][2]
At the heart of this reaction is the organoboron reagent, typically a boronic acid.[1] Molecules like 3-Ethoxy-5-formylphenylboronic acid are valuable building blocks, offering a unique substitution pattern that allows for the strategic construction of highly functionalized target molecules.[3] However, the success of any synthesis does not end with the reaction; it hinges on the rigorous and unambiguous confirmation of the final product's structure. Impurities or unexpected side products can derail a research program, making robust analytical validation a non-negotiable step in the workflow.[4]
This guide provides a comprehensive comparison of the essential analytical techniques required to confidently elucidate the structure of products derived from this compound couplings. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for achieving absolute structural confirmation.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the reaction mechanism is key to anticipating the product structure and potential byproducts. The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[2][5][6][7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (or pseudohalide), forming a Pd(II) complex.[1][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Multi-Faceted Strategy for Structural Confirmation
No single technique provides all the necessary information. A robust validation strategy employs a combination of chromatographic and spectroscopic methods to build an unshakeable structural proof. This workflow ensures that purity is assessed before committing to more time-consuming structural elucidation experiments.
Caption: Recommended workflow for the confirmation of synthetic products.
Comparison of Key Analytical Techniques
A strategic approach involves using multiple analytical techniques, each providing a unique piece of the structural puzzle. The combination of these methods provides a self-validating system for unambiguous structure confirmation.
| Technique | Information Provided | Key Strengths for This Application | Limitations |
| HPLC/UPLC | Purity assessment, reaction monitoring.[8] | Quantifies product purity and detects starting materials or byproducts. Essential before detailed analysis. | Provides no direct structural information. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS).[9] | Rapidly confirms the molecular weight of the expected product.[10][11][12] Essential for verifying the success of the coupling. | Cannot distinguish between isomers. Fragmentation patterns can be complex to interpret.[9] |
| ¹H NMR | Proton environment, connectivity (through coupling). | Confirms the presence of key functional groups (aldehyde, ethoxy) and the formation of the new biaryl system by showing new aromatic signals and coupling patterns. | Signal overlap in the aromatic region can make unambiguous assignment difficult for complex biaryls. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Confirms the total number of carbons and the presence of key carbons like the aldehyde carbonyl (~190 ppm). | Low sensitivity requires more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity (H-H, C-H).[13][14][15][16] | Crucial for unambiguously assigning all proton and carbon signals in the complex aromatic system, confirming the precise connectivity of the two aryl rings.[13][16] | Requires more instrument time and expertise in spectral interpretation. |
Experimental Protocols & Expected Outcomes
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality: Before investing time in detailed spectroscopic analysis, it is critical to ensure the sample is pure.[4] HPLC separates the product from unreacted starting materials (aryl halide, boronic acid) and potential homocoupling byproducts, providing a quantitative measure of purity.[8][17]
Protocol:
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Mobile Phase: A typical starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, running from 5% B to 95% B over 10-15 minutes.
-
Column: A C18 reverse-phase column is standard for this type of small molecule analysis.
-
Detection: Use a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
-
Analysis: Integrate the peak area of the product. A purity level of >95% is generally desired for subsequent characterization.
Expected Outcome: A single major peak corresponding to the product. The retention time should be distinct from the more polar boronic acid starting material and the likely less polar aryl halide.
Molecular Weight Confirmation: Mass Spectrometry (MS)
Causality: MS provides the first direct evidence of product formation by confirming its molecular weight.[9] High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence.[18]
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the sample in a solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. The analysis is typically run in positive ion mode, looking for the protonated molecule [M+H]⁺.
-
Analysis: Acquire the mass spectrum. For HRMS, the instrument must be properly calibrated to achieve high mass accuracy (<5 ppm).
Expected Outcome: For the coupling of this compound (C₉H₁₁BO₄, MW: 194.0) with, for example, bromobenzene (C₆H₅Br, MW: 157.0), the expected product is 3-Ethoxy-5-formyl-1,1'-biphenyl (C₁₅H₁₄O₂, MW: 226.27). The ESI-MS spectrum should show a prominent ion at m/z 227.10 (for [M+H]⁺). HRMS would confirm the elemental formula C₁₅H₁₅O₂⁺.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for the definitive structural elucidation of organic molecules in solution.[19][20] A full suite of 1D and 2D experiments provides an unambiguous map of the molecule's atomic framework.[13][15]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Experiments:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
-
2D Experiments (if needed for clarity):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to their attached carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for linking the two aryl rings together.
-
Expected Spectral Signatures for a Hypothetical Product (3-Ethoxy-5-formyl-1,1'-biphenyl):
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Key 2D NMR Correlations (HMBC) |
| Formyl (-CHO) | ~9.9 (singlet, 1H) | ~192 | Aldehyde proton shows correlations to C3 and C5 of the phenyl ring. |
| Ethoxy (-OCH₂CH₃) | ~4.1 (quartet, 2H), ~1.4 (triplet, 3H) | ~64 (-OCH₂), ~15 (-CH₃) | -OCH₂ protons correlate to the carbon at C3. |
| Aromatic Ring A (Substituted) | ~7.5 - 7.9 (3H, complex pattern) | ~115 - 160 | Protons on Ring A show correlations to carbons within Ring A. |
| Aromatic Ring B (from Ar-X) | ~7.3 - 7.6 (5H, if from bromobenzene) | ~127 - 140 | Protons on Ring B show correlations to carbons within Ring B. |
| Inter-ring Connectivity | N/A | N/A | Crucial: Protons on Ring B (ortho to the new C-C bond) show a 3-bond correlation to C1 of Ring A. Protons on Ring A (ortho to the new C-C bond) correlate to the ipso-carbon of Ring B. |
Conclusion
Confirming the structure of coupling products derived from this compound is a systematic process that relies on the synergistic use of modern analytical techniques. By following a logical workflow that begins with purity assessment (HPLC) and molecular weight confirmation (MS), researchers can proceed with confidence to the detailed structural mapping provided by 1D and 2D NMR spectroscopy. This multi-technique approach, grounded in a firm understanding of the underlying chemistry, ensures the scientific integrity of the results and provides the trustworthy, authoritative data required for advancing drug development and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ajabs.org [ajabs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass Spectrometry Based Approach for Organic Synthesis Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anuchem.weebly.com [anuchem.weebly.com]
- 16. omicsonline.org [omicsonline.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of C-C Bond Formation with 3-Ethoxy-5-formylphenylboronic Acid: A Comparative Guide
<Step>
Step 1: Foundational Understanding and Structuring the Guide
I will start by introducing 3-Ethoxy-5-formylphenylboronic acid, highlighting its importance as a building block in organic synthesis, particularly for creating complex molecules relevant to pharmaceuticals and materials science. The guide will be structured to first present a standard C-C bond formation protocol using this reagent, likely a Suzuki-Miyaura coupling, which is a very common and powerful reaction for this purpose. I will then dedicate a significant portion of the guide to the detailed spectroscopic validation of the newly formed bond and the final product. This will involve explaining the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. To provide a comparative perspective, I will introduce an alternative reagent, for example, 4-formylphenylboronic acid, and compare its hypothetical reactivity and the spectroscopic characteristics of its products with those derived from this compound. This comparison will be supported by data presented in clear tables. I will also create diagrams using Graphviz to visually represent the reaction mechanism and the analytical workflow. Finally, I will ensure all scientific claims are backed by citations to authoritative sources and compile a complete reference list.
Step 2: Detailed Experimental Protocol for C-C Bond Formation
I will now outline a detailed, step-by-step experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol will serve as the central experimental procedure of the guide. I will explain the reasoning behind the choice of each reagent, the catalyst system (e.g., a palladium catalyst and a ligand), the base, and the solvent system. I will also specify reaction conditions such as temperature and reaction time. This section will be written with the practicing researcher in mind, providing enough detail for the experiment to be reproducible.
Step 3: Spectroscopic Validation Methodologies
In this step, I will elaborate on the spectroscopic techniques used to confirm the successful formation of the C-C bond and to characterize the product.
-
¹H NMR Spectroscopy: I will explain how to prepare an NMR sample and what key signals to look for in the ¹H NMR spectrum. This will include the disappearance of the boronic acid proton, the appearance of new aromatic signals corresponding to the coupled product, and the characteristic chemical shift of the formyl proton. I will provide expected chemical shift ranges for the key protons.
-
¹³C NMR Spectroscopy: I will describe the expected changes in the ¹³C NMR spectrum, such as the appearance of new quaternary carbon signals at the point of the newly formed C-C bond and the characteristic signal for the formyl carbon.
-
Mass Spectrometry (MS): I will explain how mass spectrometry is used to determine the molecular weight of the product, confirming that the desired coupling has occurred. I will describe how to interpret the molecular ion peak (M+).
-
FTIR Spectroscopy: I will detail how FTIR can be used to confirm the presence of key functional groups, particularly the formyl group's C=O stretch, and how changes in the fingerprint region can indicate the formation of the new biaryl structure.
For each technique, I will provide a general protocol for sample preparation and data acquisition.
Step 4: Comparative Analysis and Data Presentation
I will now create a comparative analysis between this compound and an alternative, such as 4-formylphenylboronic acid. This will be presented in a tabular format for easy comparison of key performance indicators like reaction yield and purity. I will also create a table summarizing the expected key spectroscopic data (¹H NMR, ¹³C NMR, MS, and FTIR) for the products of both reagents, highlighting the differences that allow for their distinct identification. This will provide researchers with a clear understanding of the advantages and specific characteristics of using this compound.
Step 5: Visualization with Graphviz
To enhance the clarity and educational value of the guide, I will now create two diagrams using the DOT language for Graphviz.
-
Reaction Mechanism: A diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, showing the roles of the palladium catalyst, the base, and the boronic acid in the formation of the new C-C bond.
-
Analytical Workflow: A flowchart diagram outlining the step-by-step process of synthesizing and validating the C-C bond formation, from the initial reaction setup to the final spectroscopic analysis and data interpretation.
These diagrams will be embedded directly into the guide.
Step 6: Finalizing the Guide with Citations and References
I will now write the complete guide, integrating all the previously outlined sections: the introduction, the detailed experimental protocol, the comprehensive explanation of spectroscopic validation techniques, the comparative analysis with data tables, and the Graphviz diagrams. I will ensure that the language is appropriate for the target audience of researchers and professionals. Crucially, I will incorporate in-text citations for all factual claims, mechanistic explanations, and protocol standards, linking them to authoritative sources found in the initial Google searches. Finally, I will compile a complete and correctly formatted "References" section at the end of the guide, including the title, source, and a clickable URL for each cited source. This will ensure the guide's scientific integrity and trustworthiness. After this step, I will have a complete and polished guide ready for the user.
Introduction: The Strategic Advantage of this compound in Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] The choice of the organoboron reagent is pivotal to the success and efficiency of this transformation.[3] This guide provides an in-depth technical examination of This compound , a versatile building block, and offers a data-driven comparison with a common alternative, 4-formylphenylboronic acid.
The unique substitution pattern of this compound, featuring both an electron-donating ethoxy group and an electron-withdrawing formyl group, imparts distinct reactivity and spectroscopic signatures to its coupled products. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices and a robust framework for spectroscopic validation.
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling
The following protocol for a Suzuki-Miyaura coupling reaction is designed to be self-validating, meaning that the reaction progress and product formation can be reliably monitored and confirmed through the spectroscopic techniques detailed later in this guide.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) acetate/triphenylphosphine system is chosen for its reliability and commercial availability. The in-situ reduction of Pd(II) to the active Pd(0) species is a common and effective strategy.[4]
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting significant side reactions like protodeboronation.[5]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often employed. The aqueous phase is crucial for dissolving the inorganic base, while the organic phase solubilizes the reactants and catalyst.[6]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Reagent Addition: Add potassium carbonate (2.0 mmol) followed by a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Validation: Confirming the C-C Bond
Unequivocal confirmation of the newly formed C-C bond is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is the first line of analysis to confirm the formation of the desired biaryl product.
Sample Preparation: Dissolve 5-25 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[7] Filter the solution into an NMR tube to remove any particulate matter.
Key Spectral Signatures:
-
Disappearance of Boronic Acid Signal: The broad singlet corresponding to the B(OH)₂ protons of the starting material will be absent.
-
Aldehyde Proton: A sharp singlet in the downfield region (typically δ 9.5-10.5 ppm) confirms the retention of the formyl group.[8][9]
-
Aromatic Protons: The appearance of a new set of signals in the aromatic region (δ 7.0-8.5 ppm) is indicative of the newly formed biaryl system. The coupling patterns of these protons provide information about the connectivity of the two aromatic rings.
-
Ethoxy Protons: The characteristic quartet and triplet of the ethoxy group (around δ 4.1 and 1.4 ppm, respectively) should remain, confirming its integrity during the reaction.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides direct evidence for the formation of the new C-C bond.
Key Spectral Signatures:
-
Formyl Carbon: A signal in the highly deshielded region of the spectrum (δ 190-200 ppm) corresponds to the carbonyl carbon of the aldehyde.[10]
-
New Quaternary Carbons: The appearance of two new signals for quaternary carbons in the aromatic region (δ 120-150 ppm) is strong evidence for the newly formed C-C bond connecting the two aryl rings.[10] These carbons, lacking attached protons, often exhibit weaker signals.[10]
-
Symmetry: The number of signals in the spectrum can indicate the symmetry of the product molecule.[11]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the molecular weight of the product, offering definitive proof of the coupling reaction.
Key Spectral Signature:
-
Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak corresponding to the exact mass of the expected product.[12] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the product's identity.[12] Fragmentation patterns can also offer structural information.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR is a rapid and effective method to confirm the presence of key functional groups.
Key Spectral Signatures:
-
C=O Stretch: A strong absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the formyl group's carbonyl stretch.
-
Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, confirm the presence of the aromatic rings.
-
Disappearance of O-H Stretch: The broad O-H stretching band of the boronic acid (around 3200-3600 cm⁻¹) will be absent in the product spectrum.
Comparative Analysis: this compound vs. 4-Formylphenylboronic Acid
To highlight the unique characteristics of this compound, we compare its performance and the spectroscopic data of its product with that of 4-formylphenylboronic acid in a hypothetical coupling with bromobenzene.
Performance Comparison
| Parameter | This compound | 4-Formylphenylboronic Acid | Rationale |
| Reactivity | Potentially higher | Standard | The electron-donating ethoxy group can increase the nucleophilicity of the boronic acid, potentially leading to faster reaction rates. |
| Yield | Generally Good to Excellent | Good to Excellent | Yields are highly dependent on the specific coupling partner and reaction conditions.[15] |
| Purification | Standard chromatographic methods | Standard chromatographic methods | The polarity of the products is similar, allowing for comparable purification procedures. |
Spectroscopic Data Comparison (Hypothetical Product with Bromobenzene)
| Spectroscopic Data | Product with this compound | Product with 4-Formylphenylboronic Acid | Key Differentiators |
| ¹H NMR (δ, ppm) | Aldehyde-H: ~9.9 (s), Aromatic-H: 7.2-8.0 (m), OCH₂: ~4.1 (q), CH₃: ~1.4 (t) | Aldehyde-H: ~10.0 (s), Aromatic-H: 7.5-8.2 (m) | Presence of ethoxy group signals. The substitution pattern leads to more complex aromatic signals. |
| ¹³C NMR (δ, ppm) | C=O: ~192, Aromatic-C: 115-160, OCH₂: ~64, CH₃: ~15 | C=O: ~191, Aromatic-C: 125-150 | Presence of ethoxy carbon signals. Different number and chemical shifts of aromatic carbon signals due to symmetry differences. |
| MS (m/z) | [M]⁺ calculated for C₁₅H₁₄O₂ | [M]⁺ calculated for C₁₃H₁₀O | Different molecular weights. |
| FTIR (cm⁻¹) | C=O: ~1700, C-O: ~1250 | C=O: ~1705 | Presence of a strong C-O stretch for the ether linkage. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Workflow for Synthesis and Validation
Caption: Workflow from synthesis to spectroscopic validation.
Conclusion
This compound is a valuable reagent for constructing complex biaryl structures. Its successful application hinges on a robust understanding of the reaction mechanism and meticulous spectroscopic validation of the resulting products. By employing a multi-technique approach (NMR, MS, and FTIR), researchers can unequivocally confirm the formation of the desired C-C bond and fully characterize the synthesized molecules. This guide provides the necessary framework for both the practical execution of the synthesis and the comprehensive analysis required to ensure the integrity of the final product, empowering scientists in their pursuit of novel chemical entities.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 13. uni-saarland.de [uni-saarland.de]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-5-formylphenylboronic Acid
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper management and disposal of chemical reagents, such as 3-Ethoxy-5-formylphenylboronic acid, are not merely operational tasks but fundamental pillars of responsible science. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel, the environment, and upholding regulatory compliance.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal protocol can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. While specific toxicological data for this compound may be limited, data from structurally similar boronic acid derivatives provide a strong basis for a conservative and safe approach. These compounds are classified as hazardous, necessitating their management as regulated chemical waste.
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification | GHS Hazard Statement | Rationale & Key Precautions |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Avoid contact with skin. Wear appropriate chemical-resistant gloves.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety goggles or a face shield to prevent eye contact. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Handle only within a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Immediate Safety & Handling: All handling and disposal preparation steps must be conducted while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. All operations that may generate dust or aerosols must be performed inside a chemical fume hood.[2][3]
The Core Principle: Management as Hazardous Waste
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste.[2][3][4]
The disposal of this compound is governed by federal and local regulations. The primary regulatory frameworks in the United States are:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[5][6][7] Your laboratory's CHP is the primary document outlining specific procedures for safe handling and waste disposal.[8][9]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the legal framework for managing hazardous waste from its point of generation to its final disposal.[10][11]
Therefore, all waste containing this compound must be collected, stored, and disposed of as hazardous chemical waste through your institution's certified channels.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to ensure safety and compliance throughout the disposal lifecycle.
Step 1: Waste Segregation
The first and most critical step is to prevent unintended reactions by segregating waste. Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][12][13]
Step 2: Waste Collection and Containerization
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Solid Waste: Collect unadulterated this compound powder and any contaminated solid materials (e.g., weighing papers, contaminated gloves, absorbent pads from spill cleanups) in a designated, sealable container.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealable container intended for liquid hazardous waste.
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[3][11] The original product container, if in good condition, is an ideal choice for collecting waste of the same material.[3][14]
Step 3: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with:
-
The full chemical name: "this compound" .[12]
-
For solutions, list all components and their approximate percentages, including solvents.[12][13]
-
An indication of the primary hazards (e.g., "Irritant").[15]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.[3][13] The SAA must be:
-
At or near the point of waste generation and under the control of laboratory personnel.[11][16]
-
Equipped with secondary containment (e.g., a tray or bin) capable of holding the contents of the largest container.[13][17]
-
Located away from sinks or floor drains.[17]
-
Kept clean and organized, with incompatible waste types physically segregated.[13]
Step 5: Arranging for Final Disposal
Do not allow hazardous waste to accumulate indefinitely. Follow your institutional procedures to arrange for pickup. This typically involves contacting your EHS department, which coordinates with a licensed hazardous waste disposal facility for proper treatment and disposal.[3][12]
Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: The first rinsate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste.[2][14] Subsequent rinses should also be collected as hazardous waste.
-
Dry Container: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.
-
Deface Label: Completely remove or obliterate the original chemical label to avoid confusion.[2][17]
-
Final Disposal: Once clean and dry with the label removed, the container can be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic recycling).[2]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.[3]
-
Don PPE: Wear appropriate PPE, including a respirator if the spill generates significant dust.
-
Contain & Clean: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid creating dust.[1][18] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into the waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policy.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. osha.gov [osha.gov]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. benchchem.com [benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
